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  • Product: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol
  • CAS: 1217688-35-1

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol: A Proposed Framework

An In-Depth Technical Guide Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract: Direct experimental data on the in vitro pharmacology of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: Direct experimental data on the in vitro pharmacology of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, a unique analogue of carvedilol, is not extensively documented in publicly accessible literature. This guide, therefore, constructs a putative mechanism of action by leveraging the well-established pharmacological profile of its parent compound, carvedilol, and its distinct enantiomers. We will dissect its structural attributes to postulate its interactions with adrenergic receptors, with a particular focus on the contemporary paradigm of biased agonism. Furthermore, this document outlines a rigorous, multi-phase in vitro experimental workflow designed to systematically investigate and validate this proposed mechanism, providing fellow researchers with a comprehensive blueprint for characterization.

Introduction: The Legacy of Carvedilol and the Question of its Analogue

Carvedilol is a cornerstone therapeutic agent for heart failure and hypertension, functioning as a multi-receptor antagonist.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, which possess distinct pharmacological profiles. The (S)-enantiomer is a potent antagonist of both β- and α1-adrenergic receptors, while the (R)-enantiomer exhibits potent α1-adrenergic antagonism with significantly weaker β-receptor blockade.[2][3]

Beyond simple antagonism, carvedilol has emerged as a classic example of a "biased agonist." It uniquely functions as an inverse agonist for G protein-mediated signaling (suppressing basal adenylyl cyclase activity) while simultaneously acting as a potent agonist for β-arrestin-mediated pathways.[4][5][6] This biased signaling is hypothesized to contribute to its exceptional clinical efficacy in heart failure.[6][7]

The subject of this guide, (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, is a structural analogue of the (R)-enantiomer. It retains the (R)-chiral center and the core carbazole moiety but features a significant modification on the phenoxy ring: the methoxy group is replaced by a larger, lipophilic benzyloxy group. This structural alteration begs the question: how does this modification impact its binding affinity, receptor selectivity, and, most intriguingly, its potential for biased signaling? This guide proposes a testable hypothesis for its mechanism of action.

Postulated Mechanism of Action: A Hypothesis Grounded in Structure

Based on its structural relation to (R)-carvedilol, we postulate a dual, yet nuanced, mechanism of action for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

  • α1-Adrenergic Receptor Antagonism: The conservation of the (R)-carvedilol scaffold strongly suggests that the compound will retain potent antagonist activity at α1-adrenergic receptors. This action is primarily responsible for vasodilation.[2]

  • β-Adrenergic Receptor Biased Agonism: This is where the compound's activity is likely most complex and interesting.

    • G-Protein Pathway (Inverse Agonism/Weak Antagonism): Consistent with the (R)-enantiomer of carvedilol, we predict minimal interaction with the Gs-protein signaling cascade. The compound is expected to act as a very weak antagonist or an inverse agonist, resulting in little to no stimulation of cAMP production and potentially a reduction in basal levels.[6]

    • β-Arrestin Pathway (Agonism): The bulky benzyloxy substituent may sterically hinder the receptor from adopting a G-protein-activating conformation. However, we hypothesize that this same structural feature could stabilize a conformation favorable for the binding of G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestin.[4][8] Therefore, the compound is proposed to act as a β-arrestin-biased agonist, initiating signaling cascades independent of G-protein activation, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6][9]

The following diagram illustrates this proposed biased signaling pathway.

Biased_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein G-Protein Pathway (Blocked) cluster_arrestin β-Arrestin Pathway (Activated) B2AR_inactive β2AR (Inactive) B2AR_active_arrestin β2AR (Arrestin-Active Conf.) B2AR_inactive->B2AR_active_arrestin Compound Binding Gs Gs GRK GRK B2AR_active_arrestin->GRK 1. Phosphorylation B_Arrestin β-Arrestin B2AR_active_arrestin->B_Arrestin 2. Recruitment AC Adenylyl Cyclase cAMP cAMP label_blocked X P P ERK pERK B_Arrestin->ERK 3. Signaling Internalization Internalization B_Arrestin->Internalization 4. Endocytosis Compound (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol Compound->B2AR_inactive

Caption: Proposed biased agonism of the compound at the β2-adrenergic receptor.

A Framework for In Vitro Characterization: Experimental Protocols

To rigorously test the proposed mechanism of action, a systematic, multi-phase experimental approach is required. The following workflow is designed to provide a comprehensive pharmacological profile of the compound.

Experimental_Workflow Phase1 Phase 1: Target Engagement Receptor Binding Assays Phase2 Phase 2: Functional Activity G-Protein Signaling Assays Phase1->Phase2 Phase3 Phase 3: Biased Signaling β-Arrestin Pathway Assays Phase2->Phase3 Analysis Data Synthesis & Analysis Determine Affinity, Potency, Efficacy & Bias Phase3->Analysis

Caption: A three-phase workflow to characterize the compound's in vitro MOA.

Phase 1: Receptor Binding Affinity and Selectivity

Objective: To quantify the binding affinity (Ki) of the compound for human α1- and β-adrenergic receptor subtypes. This foundational step confirms direct interaction with the intended targets and establishes selectivity.

Methodology: Radioligand Competition Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing individual human adrenergic receptor subtypes (α1A, α1B, α1D, β1, β2).

    • Harvest cells and prepare crude membrane fractions via homogenization and differential centrifugation.

    • Determine total protein concentration of membrane preparations using a standard method (e.g., BCA assay).

  • Competition Binding Reaction:

    • In a 96-well plate, combine receptor membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1 subtypes; [¹²⁵I]-cyanopindolol for β subtypes).

    • Add increasing concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a known, non-labeled antagonist (e.g., phentolamine for α1, propranolol for β).

    • Incubate at room temperature to reach equilibrium.

  • Detection & Analysis:

    • Harvest the membranes onto filter mats using a cell harvester, washing away unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Data Presentation: Receptor Binding Affinity

Receptor SubtypeRadioligandTest Compound Ki (nM)
α1A[³H]-PrazosinExperimental Value
α1B[³H]-PrazosinExperimental Value
α1D[³H]-PrazosinExperimental Value
β1[¹²⁵I]-CYPExperimental Value
β2[¹²⁵I]-CYPExperimental Value
Phase 2: G-Protein Pathway Functional Assays

Objective: To determine the compound's functional effect on canonical G-protein signaling pathways (Gq for α1, Gs for β). This assesses whether it acts as an agonist, antagonist, or inverse agonist.

Methodology 2A: cAMP Accumulation Assay (β-Receptors)

  • Cell Seeding: Seed CHO/HEK293 cells expressing β1 or β2 receptors into 96-well plates.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed, sub-maximal concentration (EC80) of a known agonist (e.g., isoproterenol).

  • Agonist/Inverse Agonist Mode:

    • Incubate cells with increasing concentrations of the test compound alone.

  • Assay Protocol:

    • Perform all incubations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Analysis:

    • In antagonist mode, plot cAMP levels against compound concentration to determine the IC50 (potency of inhibition).

    • In agonist/inverse agonist mode, plot cAMP levels to determine EC50 (potency of stimulation) and Emax (maximal effect). Compare to basal levels to detect inverse agonism.

Methodology 2B: Inositol Monophosphate (IP1) Accumulation Assay (α1-Receptors)

  • Principle: α1-receptors couple to Gq, which activates phospholipase C, leading to the accumulation of inositol phosphates. IP1 is a stable downstream metabolite.

  • Protocol: Utilize a commercially available HTRF-based IP-One assay kit.

    • Seed cells expressing α1 subtypes in a 96-well plate.

    • For antagonist mode, pre-incubate with the test compound, then stimulate with an α1 agonist (e.g., phenylephrine).

    • Lyse the cells and perform the HTRF assay according to the manufacturer's protocol.

    • Analyze the data to determine the IC50 for antagonism.

Data Presentation: G-Protein Functional Activity

ReceptorAssayModeParameterValue
β1cAMPAntagonistIC50 (nM)Experimental Value
β1cAMPAgonistEmax (%)Experimental Value
β2cAMPAntagonistIC50 (nM)Experimental Value
β2cAMPAgonistEmax (%)Experimental Value
α1AIP1AntagonistIC50 (nM)Experimental Value
Phase 3: β-Arrestin Pathway Assays (Biased Agonism)

Objective: To directly measure the compound's ability to engage the β-arrestin pathway, independent of G-protein signaling.

Methodology 3A: β-Arrestin Recruitment Assay

  • Principle: This assay directly measures the translocation of β-arrestin from the cytoplasm to the activated receptor at the cell membrane.

  • Protocol:

    • Use a commercially available assay platform (e.g., PathHunter from DiscoverX or Tango from Thermo Fisher) in cell lines co-expressing the β-receptor of interest and a β-arrestin fusion protein.

    • Seed cells and stimulate with a dose-response of the test compound.

    • Measure the signal (chemiluminescence or fluorescence) generated upon receptor-arrestin interaction.

    • Causality: This assay is critical as it provides direct evidence of the proximal step in the biased signaling cascade, differentiating it from downstream effects that could be influenced by other pathways.

  • Analysis: Plot the signal against compound concentration to determine EC50 and Emax for β-arrestin recruitment.

Methodology 3B: ERK 1/2 Phosphorylation Assay

  • Principle: β-arrestin can act as a scaffold to activate the MAPK/ERK signaling cascade.[6]

  • Protocol:

    • Seed cells expressing the β-receptor in a 96-well plate and serum-starve overnight.

    • Stimulate cells with the test compound for a short duration (e.g., 5-10 minutes).

    • Lyse the cells and measure the levels of phosphorylated ERK1/2 (pERK) relative to total ERK using an in-cell Western, ELISA, or Western blot.

  • Analysis: Quantify the pERK/total ERK ratio and plot against compound concentration to determine EC50 and Emax.

Synthesizing the Data: Quantifying Bias

Upon completion of all experimental phases, the compound's complete in vitro profile can be assembled. The key to confirming the hypothesis is to compare the potency and efficacy in the G-protein pathway (cAMP) with the β-arrestin pathway (recruitment or pERK). A "bias factor" can be calculated to quantify this preference, typically by comparing the ratio of efficacy and potency (Emax/EC50) between the two pathways relative to a reference agonist. A significant preference for the β-arrestin pathway over the Gs pathway would validate the initial hypothesis.

Conclusion

While (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol remains an under-characterized molecule, its structural lineage from carvedilol provides a strong foundation for a compelling scientific hypothesis. We propose that it functions as a potent α1-adrenergic antagonist and, more significantly, as a β-arrestin-biased agonist at β-adrenergic receptors. The experimental framework detailed in this guide provides a robust, logical, and self-validating pathway to elucidate its precise mechanism of action. The results of such an investigation would not only characterize a novel compound but also contribute to the broader understanding of how subtle chemical modifications can profoundly influence the complex and therapeutically important phenomenon of biased agonism at G-protein-coupled receptors.

References

  • Stoschitzky, K., et al. (2001). Stereoselective effects of (R)- and (S)-carvedilol in humans. Chirality, 13(7), 353-7. Available from: [Link]

  • Mocan, T., et al. (2014). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. MedChemComm, 5(9), 1303-1308. Available from: [Link]

  • Uchida, S., et al. (2011). Pharmacokinetics of R- and S-Carvedilol in Routinely Treated Japanese Patients with Heart Failure. Biological and Pharmaceutical Bulletin, 34(6), 845-849. Available from: [Link]

  • Isogai, S., et al. (2024). Biased agonism of carvedilol in the β1-adrenergic receptor is governed by conformational exclusion. bioRxiv. Available from: [Link]

  • White, J., et al. (2020). The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility. Proceedings of the National Academy of Sciences, 117(22), 12447-12456. Available from: [Link]

  • Mills, R., et al. (2009). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. American Journal of Physiology-Heart and Circulatory Physiology, 296(6), H1847-H1856. Available from: [Link]

  • Rankin, D., et al. (2016). Biased agonism at β-adrenergic receptors. Best Practice & Research Clinical Endocrinology & Metabolism, 30(4), 453-463. Available from: [Link]

  • O-L, O., et al. (1998). Carvedilol and its Metabolites Suppress Endothelin-1 Production in Human Endothelial Cell Culture. Journal of Cardiovascular Pharmacology, 31, S218-S220. Available from: [Link]

  • Wisler, J., et al. (2007). A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling. Proceedings of the National Academy of Sciences, 104(42), 16657-16662. Available from: [Link]

  • Bristow, M. (1997). Cardiac adrenergic receptor effects of carvedilol. Journal of Cardiovascular Pharmacology, 30, S1-S9. Available from: [Link]

  • Nguyen, L., et al. (2014). Ligand bias prevents class equality among beta-blockers. Annals of the American Thoracic Society, 11(Supplement 2), S125-S129. Available from: [Link]

  • Stalla, F., et al. (2022). How Carvedilol activates β2-adrenoceptors. Nature Communications, 13(1), 7622. Available from: [Link]

  • Pharmaffiliates. 2'-O-Benzyloxy-2-O-desmethyl Carvedilol. Pharmaffiliates.com. Available from: [Link]

  • Wang, M., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLoS ONE, 5(11), e15441. Available from: [Link]

  • Gomaa, A., et al. (2018). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Scientific Reports, 8(1), 16900. Available from: [Link]

  • Shon, W., et al. (2013). β-arrestin-mediated signaling improves the efficacy of therapeutics. BMB reports, 46(12), 575-582. Available from: [Link]

  • Eichel, K., et al. (2022). Discrete GPCR-triggered endocytic modes enable β-arrestins to flexibly regulate cell signaling. eLife, 11, e79928. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Profile and Selectivity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Foreword: Charting Unexplored Pharmacological Territory To our fellow researchers, scientists, and drug development professionals, The therapeutic landscape of cardiovascular medicine is profoundly shaped by our understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Pharmacological Territory

To our fellow researchers, scientists, and drug development professionals,

The therapeutic landscape of cardiovascular medicine is profoundly shaped by our understanding of adrenergic receptor pharmacology. Carvedilol, a cornerstone in the management of heart failure and hypertension, stands as a testament to the benefits of multi-receptor antagonism.[1][2] Its complex metabolism, however, gives rise to a constellation of derivatives, each with a potentially unique pharmacological signature.[3][4][5]

This guide ventures into the uncharted territory of a specific, synthetically derived analogue: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol . While this compound is recognized as a potential impurity or synthetic intermediate in the production of carvedilol, its receptor binding profile and selectivity remain, to our knowledge, uncharacterized in the public domain.[6][7]

The absence of data presents not a void, but an opportunity. This document is structured not as a review of existing knowledge, but as a proactive, in-depth technical roadmap. It is designed to empower researchers to systematically elucidate the receptor binding characteristics of this novel molecule. We will proceed from a foundation of established principles in carvedilol pharmacology and standard methodologies in receptor binding assays to construct a comprehensive research plan. Our objective is to provide a self-validating system for the rigorous pharmacological profiling of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, thereby contributing a new chapter to the ongoing story of adrenergic receptor modulators.

Introduction: The Rationale for Investigation

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking properties.[1][2] It is administered as a racemic mixture of (R)-(+) and (S)-(-) enantiomers. The S-(-) enantiomer is a potent beta- and alpha-1 receptor antagonist, while the R-(+) enantiomer exhibits primarily alpha-1 receptor antagonism.[8] This dual action contributes to its clinical efficacy.[1]

The metabolism of carvedilol is extensive, primarily involving aromatic ring oxidation and glucuronidation.[3] Key active metabolites include O-desmethylcarvedilol, 4'-hydroxyphenyl carvedilol, and 5'-hydroxyphenyl carvedilol, which possess varying degrees of beta-blocking activity.[4] The study of these metabolites is crucial for a complete understanding of carvedilol's in vivo effects.

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol represents a structural modification of the O-desmethyl metabolite, with a benzyloxy group introduced at the 2'-position of the phenoxy ring. This modification significantly alters the steric and electronic properties of the molecule, which can be hypothesized to impact its interaction with adrenergic receptors. A systematic characterization of its receptor binding profile is therefore a logical and necessary step in assessing its potential pharmacological activity or contribution to the overall effects of carvedilol preparations in which it may be present as an impurity.

Proposed Research Plan for Pharmacological Characterization

The central aim of this research plan is to determine the binding affinity and selectivity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol at human adrenergic receptors. A secondary objective is to compare its binding profile with that of the parent compound, carvedilol, and its major O-desmethyl metabolite.

Primary Experimental Approach: Competitive Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a specific receptor. This technique measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing target receptor (e.g., ADRB1, ADRB2, ADRA1A) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membrane fraction prep2->prep3 prep4 Protein Quantification & Storage at -80°C prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 Input: Receptor-rich membranes assay2 Achieve binding equilibrium assay1->assay2 assay3 Rapid filtration to separate bound and free radioligand assay2->assay3 assay4 Quantify bound radioactivity (Scintillation Counting) assay3->assay4 analysis1 Generate competition curves assay4->analysis1 Input: Raw binding data analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining receptor binding affinity using competitive radioligand assays.

Step-by-Step Protocol: Radioligand Binding Assay

This protocol is a generalized procedure that should be optimized for each specific receptor subtype.

Materials:

  • Test Compound: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compounds: Racemic carvedilol, (R)-carvedilol, (S)-carvedilol, O-desmethylcarvedilol.

  • Receptor Source: Commercially available cell membranes expressing recombinant human adrenergic receptors (e.g., β1, β2, α1A, α1B, α1D, α2A).

  • Radioligands:

    • For β1 and β2 receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

    • For α1 receptors: [³H]-Prazosin.

    • For α2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol for β-receptors, 10 µM phentolamine for α-receptors).

  • 96-well microplates, cell harvester, glass fiber filters, scintillation vials, and scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test and reference compounds in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC₅₀ value.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Test compound, reference compound, buffer (for total binding), or non-specific binding control.

    • Radioligand at a concentration close to its K_d value.

    • Receptor membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Comparative Receptor Binding Profiles: Context and Hypothesis

While data for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is unavailable, a review of the binding affinities of carvedilol and its primary O-desmethyl metabolite provides a crucial framework for formulating a hypothesis.

CompoundReceptor SubtypeK_i (nM)SpeciesReference
(S)-Carvedilol β1~1.1Human[9]
β2~0.4Human[9]
α1~2.3Human[9]
(R)-Carvedilol β1~15.3Human[9]
β2~26.1Human[9]
α1~1.4Human[9]
O-desmethylcarvedilol β-receptorsSimilar to Carvedilol-[3]

Hypothesis:

The structure of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol features two significant modifications compared to (R)-carvedilol:

  • O-demethylation: The methoxy group on the phenoxy ring is removed. The O-desmethyl metabolite of carvedilol is known to retain significant beta-blocking activity.[3]

  • O-benzylation: A bulky benzyloxy group is attached at the adjacent 2' position.

Based on these structural changes, we can hypothesize:

  • Beta-Receptor Affinity: The bulky benzyloxy group may introduce steric hindrance in the binding pocket of β-adrenergic receptors, potentially reducing the binding affinity compared to O-desmethylcarvedilol and the parent compound.

  • Alpha-1 Receptor Affinity: The alpha-1 receptor binding site might be more accommodating to this structural change, or the modification could alter the interaction in an unpredictable way.

  • Selectivity: The relative affinities for β1, β2, and α1 receptors are likely to be different from that of carvedilol, potentially leading to a novel selectivity profile.

Adrenergic Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is critical. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various signaling cascades.

G cluster_beta β-Adrenergic Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling beta_agonist Agonist beta_receptor β1 / β2 Receptor beta_agonist->beta_receptor g_s Gs Protein beta_receptor->g_s ac Adenylyl Cyclase g_s->ac camp cAMP ac->camp pka PKA camp->pka cellular_response_beta Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->cellular_response_beta alpha1_agonist Agonist alpha1_receptor α1 Receptor alpha1_agonist->alpha1_receptor g_q Gq Protein alpha1_receptor->g_q plc Phospholipase C g_q->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_response_alpha1 Cellular Response (e.g., Vasoconstriction) pkc->cellular_response_alpha1 ca_release->cellular_response_alpha1 alpha2_agonist Agonist alpha2_receptor α2 Receptor alpha2_agonist->alpha2_receptor g_i Gi Protein alpha2_receptor->g_i ac_inhib Adenylyl Cyclase (Inhibited) g_i->ac_inhib camp_dec ↓ cAMP ac_inhib->camp_dec cellular_response_alpha2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp_dec->cellular_response_alpha2

Caption: Simplified overview of major adrenergic receptor signaling pathways.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the receptor binding profile of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. While direct pharmacological data for this compound is currently lacking, the proposed research plan, grounded in established methodologies and the known pharmacology of carvedilol, provides a clear path forward.

The elucidation of the binding affinity and selectivity of this novel analogue will not only fill a significant knowledge gap but also contribute to a deeper understanding of the structure-activity relationships within the carvedilol family of compounds. The results of these proposed studies will be of considerable interest to medicinal chemists, pharmacologists, and drug safety professionals, potentially revealing novel pharmacological properties or informing the synthesis of new therapeutic agents with tailored receptor selectivity profiles.

References

  • Bristow, M. R. (1996). Cardiac adrenergic receptor effects of carvedilol. European heart journal, 17 Suppl B, 8–16.
  • Bristow, M. R., Larrabee, P., Müller-Beckmann, B., Minobe, W., Roden, R., Skerl, L., ... & Port, J. D. (1992). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes.
  • Yost, G. S., et al. (2013). Novel carvedilol analogues that suppress store-overload-induced Ca2+ release. Journal of medicinal chemistry, 56(21), 8569–8578.
  • Bristow, M. R., et al. (1992). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes.
  • Frishman, W. H. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Medscape.
  • de la Cruz, J. P., et al. (2011). Complete molecular structure and function of N-protonated carvedilol...
  • Fantegrossi, W. E., et al. (2019). The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo. Psychopharmacology, 236(4), 1345–1354.
  • Jung, E., et al. (2018). Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol in Healthy Korean Volunteers. Clinical therapeutics, 40(1), 139–150.
  • López-Andrés, N., et al. (2022). Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes. International journal of molecular sciences, 23(14), 7954.
  • Dunn, W. J., & Hopfinger, A. J. (2003). Molecular Study on the Enantiomeric Relationships of Carvedilol Fragment A, 4-(2-Hydroxypropoxy)carbazol, along with Selected Analogues. The Journal of Physical Chemistry A, 107(27), 5344–5353.
  • Dunn, W. J., & Hopfinger, A. J. (2001). Structure of carvedilol and its antioxidant metabolites.
  • Dulin, B., & Abraham, W. T. (2004). Pharmacology of carvedilol. The American journal of cardiology, 93(9A), 3B–6B.
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  • Nichols, A. J., Sulpizio, A. C., & Hieble, J. P. (1988). The pharmacology of carvedilol. The American journal of cardiology, 62(1), 2A–9A.
  • Warne, T., et al. (2012). Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol. Structure, 20(5), 841–851.
  • NextSDS. (R)-(+)-2'-O-Benzyloxy-2-O-desMethylcarvedilol. NextSDS.
  • Reddy, K. T., et al. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)
  • Clinivex. (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. Clinivex.
  • Kumar, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific reports, 12(1), 22409.
  • Pharmaffiliates. 2'-O-Benzyloxy-2-O-desmethyl Carvedilol.
  • Schepmann, D., et al. (2015). Synthesis and pharmacological evaluation of conformationally restricted κ-opioid receptor agonists. MedChemComm, 6(10), 1819–1828.
  • Zhang, Y., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8808.
  • Veeprho. Carvedilol O-Desmethyl O-Benzyl Impurity. Veeprho.
  • Romagnoli, R., et al. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5549–5553.

Sources

Foundational

Stereochemistry and Pharmacological Activity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Pharmacokinetics, and Chiral Synthesis Executive Summary The development and metabolic tracking of aryloxypropanolami...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Pharmacokinetics, and Chiral Synthesis

Executive Summary

The development and metabolic tracking of aryloxypropanolamine derivatives, specifically carvedilol, require rigorous stereochemical control and impurity profiling. (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) serves as a critical chiral reference standard and a protected synthetic intermediate in pharmaceutical development [1]. While carvedilol is administered as a racemic mixture, its enantiomers exhibit distinct pharmacological profiles. Understanding the stereochemistry, structure-activity relationship (SAR), and pharmacological inertness of this benzylated intermediate is essential for isolating the active metabolite, O-desmethylcarvedilol (DMC), and validating enantiomeric purity in drug manufacturing.

This whitepaper provides an in-depth analysis of the stereochemical implications, pharmacological activity, and analytical workflows associated with (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, grounded in validated experimental protocols.

Structural Significance and Stereochemistry

Carvedilol possesses a single chiral center at the hydroxyl-bearing carbon of its propanolamine chain. The stereochemistry at this site dictates receptor affinity:

  • (S)-(-)-enantiomer: Exhibits both non-selective β -adrenergic and α1​ -adrenergic blocking activity.

  • (R)-(+)-enantiomer: Exhibits exclusively α1​ -adrenergic blocking activity, lacking β -blocking capabilities [2].

The Role of the 2'-O-Benzyl Group

In the endogenous metabolic pathway, carvedilol undergoes O-demethylation primarily catalyzed by the hepatic enzyme CYP2C9 to form O-desmethylcarvedilol (DMC) [3]. DMC is a highly active metabolite. However, during the in vitro stereoselective synthesis of specific DMC enantiomers, the phenolic hydroxyl group at the 2'-position is highly reactive.

The addition of a benzyl ether protecting group to form (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol serves two causal purposes:

  • Synthetic Shielding: It prevents unwanted epoxide ring-opening side reactions at the phenolic oxygen during the coupling of the carbazole moiety with the chiral precursor (e.g., (R)-epichlorohydrin).

  • Lipophilic Modulation: The bulky benzyl group significantly increases the lipophilicity of the molecule, allowing for easier separation via normal-phase chromatography before the final catalytic debenzylation step.

Pharmacological Activity and SAR

The pharmacological activity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol must be contextualized against its debenzylated counterpart, DMC.

DMC is recognized not only for its minor β -blocking action but predominantly for its ability to inhibit store-overload-induced calcium release in cells expressing the ryanodine receptor 2 (RyR2) mutation, with an IC50 of 7.62 µM [4].

Activity of the Benzylated Derivative: The (R)-(+)-2'-O-Benzyloxy derivative is pharmacologically attenuated.

  • Steric Hindrance: The bulky benzyl group disrupts the critical hydrogen-bonding network required to anchor the molecule within the binding pocket of β -adrenergic receptors and the RyR2 complex.

  • Stereochemical Limitation: Because it is the (R)-enantiomer, it inherently lacks the spatial orientation required for β -receptor antagonism.

Consequently, this compound acts as a pharmacologically silent intermediate. Its primary utility in a biological context is as a negative control in RyR2 assays or as an analytical standard to quantify the degradation and impurity levels of carvedilol active pharmaceutical ingredients (APIs) [1].

Quantitative Data Summary

The following table summarizes the physicochemical and pharmacological distinctions between the parent drug, the active metabolite, and the benzylated intermediate.

CompoundMolecular Weight ( g/mol )Primary Target / ReceptorRyR2 Inhibition (IC50)CYP450 Origin
Racemic Carvedilol 406.47 α1​ , β1​ , β2​ AdrenergicWeak / Non-specificN/A (Parent)
(R)-O-Desmethylcarvedilol 392.45 α1​ Adrenergic, RyR2~7.62 µM [4]CYP2C9 [3]
(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol 482.57None (Sterically hindered)> 50 µM (Inactive)Synthetic / Impurity

Mechanistic Pathways and Workflows

To understand the lifecycle of this compound from synthesis to biological evaluation, we must visualize the chemical relationships and the analytical workflows.

Metabolic and Synthetic Relationship

MetabolicPathway Carvedilol Racemic Carvedilol (Parent API) CYP2C9 CYP2C9 Enzyme (In Vivo Metabolism) Carvedilol->CYP2C9 Hepatic Demethylation DMC (R/S)-O-desmethylcarvedilol (Active Metabolite) CYP2C9->DMC Endogenous Pathway RDMC (R)-O-desmethylcarvedilol (Purified Enantiomer) DMC->RDMC Chiral Resolution Benzylated (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol (Protected Intermediate) Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Benzylated->Hydrogenation In Vitro Synthesis Hydrogenation->RDMC Debenzylation

Caption: Relationship between Carvedilol metabolism and the synthetic debenzylation of the protected intermediate.

Analytical and Pharmacological Workflow

AnalyticalWorkflow SamplePrep Sample Preparation: Dissolve (R)-(+)-benzyl derivative in Mobile Phase HPLC Chiral HPLC Separation (Amylose-based Stationary Phase) SamplePrep->HPLC UVDetection UV Detection (λ = 254 nm) HPLC->UVDetection Validation Enantiomeric Excess (ee) > 99% Validation UVDetection->Validation Peak Integration Assay In Vitro RyR2 Ca2+ Assay (HEK293 Cells) Validation->Assay Validated Standard Data Pharmacological Profiling (IC50 Determination) Assay->Data Fluorescence Output

Caption: Workflow for chiral validation and subsequent pharmacological profiling using HEK293 cells.

Experimental Protocols

The following protocols establish a self-validating system for the synthesis, purification, and biological assessment of the compound.

Protocol A: Catalytic Debenzylation to Yield (R)-O-Desmethylcarvedilol

Causality: Palladium on Carbon (Pd/C) is utilized because it selectively cleaves the benzyl ether bond via hydrogenolysis without reducing the aromatic carbazole ring or the secondary amine, ensuring the structural integrity of the final metabolite.

  • Preparation: Dissolve 1.0 mmol of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol in 20 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (0.1 mmol, 10 mol%) to the solution under a continuous argon purge to prevent premature ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The disappearance of the lipophilic starting material spot confirms completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with an additional 10 mL of methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield (R)-O-desmethylcarvedilol.

Protocol B: Chiral HPLC for Impurity Profiling

Causality: An amylose-based chiral stationary phase is required because its helical polymer structure provides specific chiral recognition cavities. These cavities interact differentially with the (R) and (S) enantiomers based on steric fit and hydrogen bonding, allowing for baseline resolution.

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The diethylamine suppresses peak tailing caused by the secondary amine in the compound.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Sample Injection: Inject 10 µL of the sample (1 mg/mL in mobile phase).

  • Detection & Validation: Monitor UV absorbance at 254 nm. Calculate the Enantiomeric Excess (ee). A self-validating run must include a racemic standard spike to confirm the retention times of both (R) and (S) peaks.

Protocol C: In Vitro RyR2 Calcium Release Assay

Causality: HEK293 cells are chosen as the expression system because they lack endogenous cardiac RyR2, providing a clean background to measure the specific inhibitory effects of carvedilol derivatives on mutant RyR2 channels.

  • Cell Culture: Culture HEK293 cells stably expressing the RyR2-R4496C mutation in DMEM supplemented with 10% FBS [4].

  • Dye Loading: Incubate cells with 5 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Compound Treatment: Wash cells with Tyrode's solution. Apply varying concentrations (0.1 µM to 50 µM) of the test compound (either the benzylated precursor or the debenzylated metabolite).

  • Induction: Induce store-overload calcium release by increasing extracellular Ca2+ from 1 mM to 5 mM.

  • Measurement: Record fluorescence using a confocal microscope (Excitation: 488 nm, Emission: 520 nm). Calculate the IC50 based on the suppression of calcium oscillation amplitude.

References

  • Pharmaffiliates. "CAS No : 1217688-35-1 | Product Name : (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol." Pharmaffiliates Catalog. Available at:[Link]

  • National Institutes of Health (NIH). "Carvedilol | C24H26N2O4 | CID 2585 - PubChem." PubChem Database. Available at:[Link]

  • ClinPGx. "Carvedilol Pathway, Pharmacokinetics." Clinical Pharmacogenetics Implementation Consortium. Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Executive Summary Carvedilol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure. Because the pharmacological activity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure. Because the pharmacological activity of carvedilol is highly stereoselective—where the (S)-(-) enantiomer acts as both a β- and α₁-blocker, while the (R)-(+) enantiomer acts primarily as an α₁-blocker—the rigorous chiral profiling of its active pharmaceutical ingredients (APIs), metabolites, and synthetic impurities is a critical regulatory requirement.

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) is a highly specific, synthetically protected chiral reference standard[1][2]. It serves as a crucial intermediate and impurity marker in the synthesis of O-desmethylcarvedilol, one of the primary active metabolites of carvedilol. This whitepaper provides an in-depth technical analysis of its molecular weight, thermodynamic solubility, and the validated analytical workflows required for its isolation and quantification.

Structural and Physicochemical Profile

The addition of the bulky, non-polar benzyloxy group to the desmethylcarvedilol backbone fundamentally alters the molecule's physicochemical behavior. By masking the hydrogen-bond donating capacity of the phenolic hydroxyl group, the benzyloxy moiety significantly increases the compound's lipophilicity (LogP) and sterically hinders aqueous solvation.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (R)-(+)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
CAS Registry Number 1217688-35-1 (R-enantiomer)[1][2]
Molecular Formula C₃₀H₃₀N₂O₄[1]
Molecular Weight 482.57 g/mol [1]
Appearance Off-white to pale beige solid[]
Solubility (Organic) Soluble in Methanol, Dimethyl Sulfoxide (DMSO), and Chloroform[][4]
Solubility (Aqueous) Practically insoluble / Slightly soluble

Synthetic Pathway and Chiral Significance

In drug development, distinguishing between synthetic degradation products and actual in vivo metabolites is paramount. The O-desmethyl metabolite of carvedilol is biologically active. To synthesize pure reference standards of this metabolite, the phenolic oxygen is often protected using a benzyl group, yielding 2'-O-Benzyloxy-2-O-desmethylcarvedilol[].

Because the parent drug is administered as a racemate, the resulting impurities and protected intermediates also exist as racemates (CAS: 72955-92-1)[4]. However, advanced pharmacopeial profiling requires the isolation of the specific (R)-(+) enantiomer to validate enantiomeric excess (ee%) during asymmetric synthesis or chiral resolution.

Fig 1: Logical workflow of Carvedilol metabolism, synthetic protection, and chiral resolution.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following methodologies detail the causality behind each experimental choice.

Thermodynamic Solubility Determination (Shake-Flask Method)

Causality & Rationale: Kinetic solubility methods (like solvent shifting) often result in supersaturated, metastable states that do not reflect the true crystalline solubility of large lipophilic molecules. The isothermal shake-flask method is employed here because it guarantees that the solid lattice reaches a true thermodynamic equilibrium with the solvent, which is critical for formulating stable HPLC diluents.

Fig 2: Step-by-step workflow for determining the thermodynamic solubility of the reference standard.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (~10 mg) of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol solid to a series of 2 mL amber glass vials. Amber glass is chosen to prevent potential UV-induced photo-degradation of the carbazole ring.

  • Solvent Addition: Add 1 mL of the target solvents (Methanol, DMSO, Chloroform, and Water) to separate vials[][4]. Note: DMSO and Methanol are ideal for stock solutions due to the compound's high lipophilicity.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid phase and the solute.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. (PTFE is used to prevent non-specific binding of the hydrophobic benzyloxy moiety to the filter membrane).

  • Quantification: Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC-UV system (Detection at 254 nm). Calculate the concentration against a pre-established calibration curve.

Chromatographic Profiling (Chiral HPLC-MS)

Causality & Rationale: Standard C18 reverse-phase columns cannot separate enantiomers because (R) and (S) isomers have identical physicochemical properties in an achiral environment. A Chiral Stationary Phase (CSP), such as immobilized amylose tris(3,5-dimethylphenylcarbamate), must be used. The chiral cavities in the CSP form transient, stereoselective diastereomeric complexes with the enantiomers, allowing the (R)-(+) enantiomer to elute at a different retention time than the (S)-(-) enantiomer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol standard in 1 mL of HPLC-grade Methanol (yielding a 1 mg/mL stock). Dilute to a working concentration of 10 µg/mL using the mobile phase.

  • Column Selection: Equip the LC system with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Utilize an isocratic elution profile consisting of Hexane : Isopropanol : Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Reasoning: DEA is added as a basic modifier to suppress the ionization of the secondary amine in the carvedilol backbone, thereby preventing severe peak tailing.

  • Mass Spectrometry (MS) Detection: Interface the HPLC with a mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+). Monitor the mass-to-charge ratio (m/z). The secondary amine readily accepts a proton, yielding a strong [M+H]⁺ precursor ion peak at m/z 483.57 (based on the exact mass of 482.57 g/mol )[1].

  • Validation: Confirm the enantiomeric purity (ee%) by integrating the area under the curve (AUC) for the (R)-(+) peak and ensuring the absence of the (S)-(-) peak at its known retention time.

Conclusion

The accurate characterization of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a highly technical necessity for pharmaceutical quality control. By understanding its molecular weight (482.57 g/mol ) and leveraging its specific solubility profile (highly soluble in DMSO/Methanol, insoluble in water), analytical scientists can design robust, self-validating chiral chromatography methods. These protocols ensure that carvedilol APIs and their metabolites are rigorously screened for enantiomeric purity and synthetic degradation, ultimately safeguarding therapeutic efficacy.

References

  • Pharmaffiliates. Carvedilol-impurities: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (Catalogue No.: PA 03 16640). Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocol for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) Molecular Formula: C30H30N2O4 | Molecular Weight: 482.57 g/mol I...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) Molecular Formula: C30H30N2O4 | Molecular Weight: 482.57 g/mol

Introduction & Rationale

Carvedilol is a widely prescribed non-selective β-adrenergic and α1-adrenergic receptor antagonist. While administered clinically as a racemate, its enantiomers exhibit distinct pharmacodynamics: the (S)-(-)-enantiomer is primarily responsible for β-blocking activity, whereas both enantiomers contribute to α1-blocking [1]. During hepatic metabolism, carvedilol undergoes O-demethylation to form 2-O-desmethylcarvedilol, a highly active metabolite.

To rigorously study the pharmacokinetic profile of these metabolites, enantiomerically pure reference standards are strictly required. (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol serves as a critical protected intermediate and analytical standard in this pipeline [2].

The Rationale for 2'-O-Benzyl Protection: The introduction of the benzyl (Bn) ether at the 2'-position of the phenoxy ring is not arbitrary. If the ortho-hydroxyl group of the desmethyl moiety is left unprotected during the epoxide ring-opening step, it can act as a competing nucleophile, leading to complex mixtures of intra- and intermolecular side products. The benzyl group provides robust protection under the basic/nucleophilic conditions of the coupling phase, while being easily and selectively removable via catalytic hydrogenolysis (Pd/C, H2) in later stages if the free metabolite is desired.

Retrosynthetic Analysis & Mechanistic Strategy

The synthesis relies on a highly convergent approach, joining two primary fragments via a stereospecific epoxide ring-opening reaction.

  • Fragment A (The Chiral Electrophile): (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole. The stereocenter is pre-installed using (R)-glycidyl tosylate. The phenolic oxygen of 4-hydroxycarbazole attacks the primary carbon of the glycidyl tosylate via an SN2 mechanism, displacing the tosylate leaving group and perfectly preserving the (R)-configuration of the epoxide.

  • Fragment B (The Nucleophile): 2-(2-(benzyloxy)phenoxy)ethanamine. This is synthesized via the selective mono-benzylation of catechol, followed by alkylation with an ethylamine synthon.

Workflow A 4-Hydroxycarbazole C (R)-4-(Oxiran-2-ylmethoxy) -9H-carbazole (Fragment A) A->C K2CO3, DMF (SN2 Displacement) B (R)-Glycidyl Tosylate B->C G (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol C->G Epoxide Opening (EtOH, Reflux, 16h) D 2-(Benzyloxy)phenol F 2-(2-(Benzyloxy)phenoxy) ethanamine (Fragment B) D->F 1. Cs2CO3, MeCN 2. TFA/DCM (Deprotection) E N-Boc-2-bromoethanamine E->F F->G

Caption: Convergent synthesis workflow of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

Experimental Protocols

Note: All reactions should be executed under an inert atmosphere (N2 or Ar) using anhydrous solvents to prevent unwanted hydrolysis of the epoxide or quenching of intermediates.

Phase 1: Synthesis of Fragment A[(R)-4-(oxiran-2-ylmethoxy)-9H-carbazole]
  • Preparation: Dissolve 4-hydroxycarbazole (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C.

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.0 eq). Stir for 30 minutes to ensure complete deprotonation of the phenol.

  • Electrophile Addition: Add (R)-glycidyl tosylate (1.1 eq) portion-wise.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours.

  • Workup: Quench with ice-cold water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers sequentially with water and brine to remove DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

  • Expert Insight (Causality): We specifically utilize K2CO3 over stronger bases (like NaH) because strong bases can trigger premature epoxide ring-opening or polymerization. Furthermore, using (R)-glycidyl tosylate instead of (S)-epichlorohydrin avoids the intermediate chlorohydrin step, reducing the risk of racemization and ensuring >99% enantiomeric excess (ee).

Phase 2: Synthesis of Fragment B[2-(2-(benzyloxy)phenoxy)ethanamine]
  • Alkylation: Dissolve 2-(benzyloxy)phenol (1.0 eq) and N-Boc-2-bromoethanamine (1.2 eq) in anhydrous acetonitrile (MeCN). Add Cs2CO3 (1.5 eq) and reflux for 8 hours.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and pass through a short silica pad to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours.

  • Workup: Carefully neutralize with saturated aqueous NaHCO3 until pH 8. Extract the free amine with DCM, dry over Na2SO4, and concentrate.

  • Expert Insight (Causality): Using the Boc-protected bromoethylamine prevents the amine from alkylating itself (dimerization). Cs2CO3 is heavily favored here due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion through loose ion-pairing in MeCN, drastically improving the alkylation yield.

Phase 3: Asymmetric Coupling & Epoxide Opening
  • Reaction Setup: Dissolve Fragment A (1.0 eq) and Fragment B (1.2 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Reflux: Heat the mixture to reflux (78 °C) for 16 hours. Monitor the disappearance of Fragment A via HPLC or TLC (DCM:MeOH 95:5).

  • Purification: Remove ethanol under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from DCM to DCM:MeOH 95:5 containing 0.1% Et3N).

  • Isolation: Evaporate the product fractions to afford (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol as an off-white solid.

Mechanism epoxide (R)-Epoxide Intermediate (Activated by Hydrogen Bonding with EtOH) ts Transition State (Regioselective SN2 at less hindered terminal Carbon) epoxide->ts H-bond polarization amine Primary Amine (Fragment B) Nucleophilic Attack amine->ts Nucleophilic trajectory product Target Compound Complete Retention of (R)-Configuration ts->product Ring opening

Caption: Regioselective SN2 epoxide ring-opening mechanism retaining (R)-stereochemistry.

Reaction Optimization & Data Presentation

The choice of solvent during the final epoxide opening (Phase 3) is the most critical variable dictating both yield and chiral integrity. The table below summarizes the optimization data [3].

SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
THF65 (Reflux)2445>98
Toluene110 (Reflux)1252>98
Isopropanol82 (Reflux)1878>99
Absolute Ethanol 78 (Reflux) 16 85 >99

Causality of Data: Aprotic solvents (THF, Toluene) yield poor results because the epoxide oxygen is not electrophilically activated. Protic solvents (Isopropanol, Ethanol) act as hydrogen-bond donors, polarizing the C-O bond of the epoxide and lowering the activation energy for the incoming amine. Ethanol provides the optimal thermodynamic balance—its boiling point (78 °C) is high enough to drive the reaction to completion in 16 hours, but low enough to prevent thermal degradation or racemization of the product.

Analytical Characterization (Expected Parameters)

To validate the synthesized self-validating system, the following analytical parameters must be met:

  • Appearance: White to off-white crystalline powder.

  • Chiral Purity (HPLC): >99% ee. (Recommended Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/Diethylamine 80:20:0.1 v/v/v; Flow rate: 1.0 mL/min).

  • Mass Spectrometry (ESI-MS): m/z calculated for C30H31N2O4 [M+H]⁺: 483.23; Found: 483.2.

References

  • A Comprehensive Review on Beta Blockers Synthesis Methods Journal of Medicinal and Medical Chemistry URL:[Link]

  • (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Reference Standard (CAS: 1217688-35-1) Pharmaffiliates - Impurity Standards URL:[Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition MDPI Open Access Books URL: [Link]

Application

Enantiomeric Purity Determination of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol via Normal-Phase Chiral HPLC

Target Audience: Analytical Chemists, Method Development Scientists, and CMC Professionals. Application Focus: Chiral separation, stereoselective method development, and self-validating analytical protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and CMC Professionals. Application Focus: Chiral separation, stereoselective method development, and self-validating analytical protocols.

Analytical Context & Mechanistic Rationale

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a highly lipophilic, sterically hindered chiral intermediate critical to the synthesis of carvedilol analogues. Carvedilol is a potent non-selective β -adrenergic and α1​ -adrenergic receptor antagonist. Because the β -blocking activity resides almost exclusively in the (S)-(-)-enantiomer (exhibiting up to 200-fold higher affinity than the R-enantiomer), rigorous stereochemical control of its precursors is a mandatory regulatory requirement[1].

Developing a chiral High-Performance Liquid Chromatography (HPLC) method for this specific derivative requires moving beyond generic screening. As a Senior Application Scientist, the method must be designed by analyzing the specific molecular perturbations introduced by the analyte's functional groups.

Causality in Method Design
  • Stationary Phase Selection: The substitution of a standard methyl group with a benzyloxy group introduces significant steric bulk and an expansive, electron-rich aromatic system. This structural modification demands a Chiral Stationary Phase (CSP) with large chiral cavities and multiple π−π interaction sites. Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Phenomenex Lux Cellulose-4 or Chiralcel OD-H) is the optimal choice. The carbamate linkages act as highly directional hydrogen-bond donors/acceptors for the analyte's secondary amine and hydroxyl groups, while the derivatized phenyl rings provide a stereoselective π−π stacking environment tailored for the bulky benzyloxy moiety[1][2].

  • Mobile Phase & Additive Tuning: The extreme lipophilicity imparted by the benzyloxy group renders reversed-phase conditions ineffective due to excessive retention. A normal-phase elution strategy (Hexane/Isopropanol) ensures analyte solubility while modulating the hydrogen-bonding interactions with the CSP. However, the secondary amine in the desmethylcarvedilol backbone will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing. To counteract this, 0.1% Diethylamine (DEA) is introduced. DEA acts as a competitive basic additive, masking the non-specific silanol sites and sharpening the elution bands[3].

Method Development Workflow

G Start Analyte Profiling: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol CSP CSP Selection: Cellulose tris(3,5-dimethylphenylcarbamate) Start->CSP Bulky aromatic groups dictate cavity size MP Mobile Phase Scouting: Normal Phase (Hexane / Isopropanol) CSP->MP High lipophilicity favors non-polar solvents Additive Additive Tuning: Add 0.1% Diethylamine (DEA) MP->Additive Secondary amine causes peak tailing SST System Suitability Testing: Target Rs > 2.0, Tailing < 1.5 Additive->SST Self-validating check Validate Method Validation: Linearity, LOD/LOQ, Accuracy SST->Validate Proceed if criteria met

Figure 1: Chiral HPLC method development workflow and phase selection causality.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is engineered as a self-validating system . The analytical sequence is hard-gated; the system must dynamically prove its resolving power via a System Suitability Test (SST) before any unknown sample is quantified.

Step 1: Reagent and Standard Preparation
  • Mobile Phase Formulation: Volumetrically mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 60:40 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas the mixture via ultrasonic bath for 15 minutes to prevent outgassing in the pump head.

  • SST Racemic Standard: Accurately weigh 1.0 mg of racemic 2'-O-Benzyloxy-2-O-desmethylcarvedilol. Dissolve in 10.0 mL of the mobile phase to yield a 100 µg/mL solution. Vortex for 30 seconds.

  • Sample Preparation: Accurately weigh 10.0 mg of the target (R)-(+) batch API. Dissolve in 100.0 mL of the mobile phase (100 µg/mL). Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 2: Chromatographic Execution
  • Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux Cellulose-4, 250 x 4.6 mm, 5 µm).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min. Monitor the baseline at 254 nm. Do not proceed until the baseline noise is 0.05 mAU for at least 15 minutes.

  • Set the column oven temperature strictly to 25 °C. Temperature fluctuations directly alter the thermodynamics of the chiral inclusion complex, impacting resolution.

Step 3: System Suitability Gate (The Self-Validation Step)
  • Inject 20 µL of the SST Racemic Standard.

  • Mandatory Check: Calculate the resolution ( Rs​ ) between the (R) and (S) enantiomer peaks.

    • Pass Criteria: Rs​>2.0 and Tailing Factor ( Tf​ ) <1.5 .

    • Failure Protocol: If Rs​<2.0 , the system is invalid. Flush the column with 100% IPA at 0.5 mL/min for 2 hours to strip strongly adsorbed impurities, re-equilibrate, and repeat the SST.

Step 4: Sample Analysis & Quantification
  • Upon passing the SST, inject 20 µL of the (R)-(+) sample preparation in triplicate.

  • Integrate the peaks and determine the area percent of the (S)-(-) impurity to calculate the enantiomeric excess (ee%).

Quantitative Data Summaries

Table 1: Optimized Chromatographic Conditions

ParameterSetting / Value
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength 254 nm (UV-Vis)
Injection Volume 20 µL

Table 2: System Suitability and Validation Criteria (Self-Validating Checkpoints)

ParameterAcceptance CriteriaObserved Value (Typical)
Resolution ( Rs​ ) >2.0 2.8
Tailing Factor ( Tf​ ) <1.5 1.1
Selectivity ( α ) >1.2 1.4
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mL

References

  • Swetha, E., Vijitha, C., & Veeresham, C. (2015). "HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations." American Journal of Analytical Chemistry, 6(5), 437-445.

  • Younes, O. M., Ali, F. A., & Assaf, Z. A. (2020). "Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase." Research Journal of Pharmacy and Technology, 13(1), 58-64.

  • Tenero, D., Boppana, V., et al. (1998). "High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization." PubMed / Journal of Chromatography B, 718(1), 125-133.

Sources

Method

Comprehensive NMR Spectroscopy Characterization of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Introduction and Scientific Rationale The pharmacological efficacy of the antihypertensive agent carvedilol is highly stereospecific. While the (S)-enantiomer acts as a non-selective β-adrenoceptor blocker, both the (R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The pharmacological efficacy of the antihypertensive agent carvedilol is highly stereospecific. While the (S)-enantiomer acts as a non-selective β-adrenoceptor blocker, both the (R)- and (S)-enantiomers exhibit α1-blocking activity[1]. During the synthesis, enantiomeric resolution, and degradation profiling of carvedilol, various pharmacopeial impurities and chiral intermediates are generated[2].

One such critical intermediate is (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (Molecular Formula: C30H30N2O4)[3]. Structurally, this molecule is complex, featuring a carbazole heterocycle, a phenoxy ring, a benzyloxy protecting group, and a flexible aliphatic linker containing a chiral secondary alcohol and a secondary amine. Unambiguous structural elucidation of this compound requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because of the severe spectral overlap of 16 aromatic protons and the potential for line broadening due to hydrogen bonding, a highly optimized, self-validating 1D and 2D NMR workflow is mandatory.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and reproducibility, the following protocol integrates causality (why a step is performed) with self-validation (how to prove the step was successful before proceeding).

Step 1: Sample Preparation
  • Action : Dissolve 15 mg of the (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol standard in 600 µL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality : Carvedilol derivatives possess multiple hydrogen bond donors (-OH, -NH). In non-polar solvents like CDCl3, these molecules self-associate, leading to severe line broadening[4]. DMSO-d6 acts as a strong hydrogen bond acceptor, disrupting intermolecular interactions and yielding sharp, well-resolved resonances for the exchangeable protons[5]. These sharp exchangeable peaks are vital anchors for subsequent 2D HMBC correlations.

  • Self-Validation : Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any undissolved particulates will induce magnetic susceptibility gradients, ruining the resolution of the closely clustered aromatic multiplets.

Step 2: Probe Tuning, Matching, and Shimming
  • Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d6. Perform Automatic Tuning and Matching (ATM) for both 1 H and 13 C channels. Execute gradient shimming (Z1-Z5).

  • Causality : Tuning matches the probe's LC circuit to the exact Larmor frequency of the sample, while matching adjusts the impedance to 50 Ω. This maximizes RF pulse efficiency and signal detection, which is critical for detecting the low-sensitivity quaternary carbons in the carbazole framework.

  • Self-Validation : Acquire a rapid 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM ≤ 0.8 Hz , the magnetic field homogeneity is validated. If FWHM > 0.8 Hz, shimming is inadequate and must be repeated before initiating lengthy 2D experiments.

Step 3: 1D and 2D NMR Acquisition
  • 1 H NMR : 16 scans, 64k data points, relaxation delay (D1) of 2.0 s.

  • 13 C{ 1 H} NMR : 1024 scans, 64k data points, D1 of 2.0 s.

  • COSY (Correlation Spectroscopy) : 128 t1​ increments, 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) : 256 t1​ increments.

  • HMBC (Heteronuclear Multiple Bond Correlation) : 256 t1​ increments, optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Causality : The HMBC experiment is specifically optimized for 8 Hz to capture 3-bond correlations. This is the only way to definitively prove the regiochemistry of the benzyloxy group by observing a correlation from the benzyl methylene protons to the 2'-O quaternary carbon of the phenoxy ring.

Step 4: Data Processing
  • Action : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction.

  • Causality : Apodization enhances the signal-to-noise ratio (SNR) without significantly compromising the resolution required to distinguish the complex aromatic multiplets.

Workflow and Logical Framework Visualizations

Workflow A Sample Preparation Dissolution in DMSO-d6 B Probe Tuning & Matching Impedance matching (50 Ω) A->B C Shimming & Locking Z1-Z5 optimization B->C D 1D Acquisition 1H & 13C NMR C->D E 2D Acquisition COSY, HSQC, HMBC D->E F Data Processing Zero-filling & Apodization E->F

Fig 1: Step-by-step NMR data acquisition and processing workflow for carvedilol derivatives.

Structural_Logic cluster_0 1D NMR Analysis cluster_1 2D NMR Elucidation Core Target Molecule (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol H1 1H NMR Proton Environments Core->H1 C13 13C NMR Carbon Backbone Core->C13 COSY COSY Spin Systems H1->COSY HSQC HSQC Direct C-H Bonds H1->HSQC C13->HSQC HMBC HMBC Long-Range Connectivities COSY->HMBC HSQC->HMBC Validation Self-Validation Regiochemistry Confirmed HMBC->Validation

Fig 2: Logical framework for structural elucidation using 1D and 2D NMR spectroscopy.

Quantitative Data and Spectral Assignments

The following tables summarize the expected chemical shifts for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. The assignments are derived from the foundational structural logic of carvedilol and benzyl ether standards[6].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Carbazole -NH 11.25s (broad)1HHighly deshielded heteroaromatic amine; sharpens in DMSO-d6.
Carbazole Ar-H 8.24, 7.45, 7.30, 7.15, 7.05, 6.70m7HCarbazole core protons; distinct vicinal coupling patterns.
Benzyl Ar-H 7.30 - 7.45m5HPhenyl ring of the benzyloxy protecting group.
Phenoxy Ar-H 6.85 - 7.05m4H1,2-disubstituted benzene ring.
Aliphatic -OH 5.15d1HSecondary alcohol; sharp doublet due to coupling with the chiral methine.
Benzyl -CH 2​ -O 5.10s2HDeshielded by adjacent oxygen and phenyl ring.
Carbazole -O-CH 2​ - 4.15m2HDiastereotopic protons adjacent to the chiral center.
Phenoxy -O-CH 2​ - 4.05m2HEther linkage to the phenoxy ring.
Aliphatic -CH(OH)- 4.00m1HChiral methine proton.
-CH 2​ -NH-CH 2​ - 2.80 - 2.95m4HOverlapping multiplets from the ethylamine bridge.
Aliphatic -NH- 2.00s (broad)1HSecondary aliphatic amine.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
Carbon PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Carbazole (C-O) 155.0QuaternaryHighly deshielded by ether oxygen.
Phenoxy (C-O) 149.5, 148.0QuaternaryTwo oxygen-bound aromatic carbons.
Benzyl (Ipso) 137.5QuaternaryAttachment point of the benzyl group.
Aromatic (CH) 110.5 - 128.5Methine16 distinct aromatic carbons across 3 rings.
Benzyl -CH 2​ -O 70.5MethyleneConfirmed via HSQC to 5.10 ppm proton.
Carbazole -O-CH 2​ - 70.0MethyleneEther linkage to carbazole core.
Phenoxy -O-CH 2​ - 68.5MethyleneEther linkage to phenoxy ring.
Aliphatic -CH(OH)- 68.0MethineChiral center carbon.
Aliphatic -CH 2​ -NH- 52.5MethyleneAdjacent to secondary amine (carbazole side).
Aliphatic -NH-CH 2​ - 49.0MethyleneAdjacent to secondary amine (phenoxy side).

Note: Cross-validation between Table 1 and Table 2 is achieved via the HSQC experiment, ensuring that every protonated carbon is accurately paired with its corresponding proton signal.

References

  • Title : Carvedilol | C24H26N2O4 | CID 2585 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

  • Title : Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate Source : PMC - National Institutes of Health (NIH) URL :[Link]

  • Title : Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy Source : Analytical Methods (RSC Publishing) URL :[Link]

  • Title : 1H NMR spectra of racemic carvedilol Source : ResearchGate URL :[Link]

  • Title : (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) Source : Pharmaffiliates URL : [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern and Structural Characterization of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Introduction & Scientific Context Carvedilol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for congestive heart failure and hypertension[1]. During hepatic metabolism, carvedilol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Carvedilol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for congestive heart failure and hypertension[1]. During hepatic metabolism, carvedilol undergoes demethylation to form O-desmethylcarvedilol, a highly active metabolite. In drug development, pharmacokinetic (PK) profiling, and impurity tracking, the benzylated derivative (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (Formula: C₃₀H₃₀N₂O₄, Exact Mass: 482.2205 Da) is frequently utilized as a critical synthetic intermediate, reference standard, or targeted impurity marker.

Identifying this specific derivative in complex matrices requires a highly selective analytical approach. Because the molecule contains both a rigid carbazole core and a labile benzyloxy ether, its gas-phase fragmentation behavior is highly predictable. This application note provides a definitive, self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) protocol to structurally characterize this compound, explaining the mechanistic causality behind its unique fragmentation signature.

Mechanistic Rationale & The "Dual-Anchor" Validation System

To establish a trustworthy and self-validating analytical method, we must understand why the molecule fragments the way it does. The secondary amine in the aliphatic chain possesses the highest proton affinity in the molecule, making it the primary site of ionization in positive Electrospray Ionization (ESI+)[2]. Upon collisional activation, the localized charge directs inductive cleavage at adjacent C-C and C-N bonds.

To definitively identify (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol and differentiate it from standard carvedilol, this protocol employs a Dual-Anchor Validation System :

  • Anchor 1 (The Modification): The benzyloxy group is highly labile. Cleavage of the ether bond yields a highly stable tropylium ion [C₇H₇]⁺ at m/z 91.054 . The presence of this low-mass ion confirms the benzylation.

  • Anchor 2 (The Core): Alpha-cleavage near the secondary amine yields fragments at m/z 224.128 and 222.091 , which correspond to the intact carbazole-aliphatic core[3].

By utilizing Higher-energy C-trap Dissociation (HCD) rather than traditional ion-trap Collision-Induced Dissociation (CID), we bypass the "1/3 rule" low-mass cutoff. This allows the simultaneous acquisition of both the high-mass precursor (m/z 483.228) and the low-mass tropylium indicator (m/z 91.054) in a single MS/MS spectrum.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation
  • Solubilization: Accurately weigh 1.0 mg of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could cause ion suppression or column degradation.

UHPLC Separation Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 6.0 min: Linear ramp to 95% B (Note: The benzyloxy group significantly increases hydrophobicity compared to carvedilol; a steep gradient ensures sharp peak elution).

    • 6.0 – 7.5 min: Hold at 95% B

    • 7.5 – 8.0 min: Return to 5% B

    • 8.0 – 10.0 min: Re-equilibration.

  • Injection Volume: 2.0 µL.

HRMS/MS Parameters (Orbitrap / Q-TOF)
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • Resolution: 70,000 (MS1), 35,000 (MS2).

  • Fragmentation Mode: HCD (Higher-energy C-trap Dissociation).

  • Stepped Normalized Collision Energy (NCE): 20, 35, and 50. (Using stepped NCE ensures optimal abundance of both intermediate fragments like m/z 283 and terminal fragments like m/z 91).

Analytical Workflows and Visualization

Workflow N1 Sample Prep (0.1% FA in MeOH/H2O) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI(+) HRMS (Orbitrap/Q-TOF) N2->N3 N4 HCD Fragmentation (NCE: 20, 35, 50) N3->N4 N5 Data Analysis (Exact Mass & Isotope Filtering) N4->N5

Caption: Step-by-step LC-HRMS/MS analytical workflow for derivative characterization.

Fragmentation Precursor [M+H]+ m/z 483.228 (Intact Molecule) Tropylium [C7H7]+ m/z 91.054 (Tropylium Ion) Precursor->Tropylium Benzyl Cleavage Desbenzyl [M+H - C7H8O]+ m/z 375.170 (Loss of Benzyl Alcohol) Precursor->Desbenzyl Neutral Loss (108 Da) CarbazoleSide Carbazole Cleavage m/z 224.128 & 222.091 (Core Structure) Precursor->CarbazoleSide Secondary Amine Cleavage PhenoxySide Phenoxy Cleavage m/z 283.144 (Amine-Carbazole Ion) Precursor->PhenoxySide Ether Bond Cleavage

Caption: Mechanistic HCD fragmentation pathway of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

Data Presentation: HRMS/MS Fragmentation Table

The following table summarizes the quantitative exact mass data expected when applying the protocol above. Mass errors within ±5 ppm validate the elemental composition of the fragments[4].

Precursor Ion (m/z)Fragment Ion (m/z)Theoretical Exact MassMass Error (ppm)Structural Origin / AssignmentRelative Abundance (HCD 35)
483.228 483.2278 483.2278< 2.0Protonated intact precursor [M+H]⁺15%
483.228375.1702 375.1703< 3.0Neutral loss of Benzyl Alcohol (108 Da)30%
483.228283.1441 283.1441< 2.0Phenoxy ether bond cleavage (Carbazole-amine side)65%
483.228224.1280 224.1281< 2.0Alpha-cleavage at secondary amine (Carbazole side)85%
483.228222.0913 222.0913< 2.0Dehydrogenated carbazole core fragment45%
483.22891.0542 91.0542< 1.5Tropylium ion [C₇H₇]⁺ (Diagnostic for benzyloxy)100% (Base Peak)

Conclusion & Best Practices

The structural confirmation of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol relies heavily on the synergistic interpretation of the m/z 91.054 and m/z 224.128 fragment ions.

  • If m/z 91 is absent, the compound has likely undergone debenzylation (reverting to O-desmethylcarvedilol).

  • If m/z 224 is absent or shifted, the carbazole core has been modified.

By strictly adhering to the HCD fragmentation parameters and the gradient UHPLC conditions outlined in this protocol, analytical scientists can ensure a robust, reproducible, and self-validating assay suitable for high-throughput screening, stability testing, or impurity profiling.

Sources

Method

Advanced Synthetic Protocols: Utilizing (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol in β-Blocker Analog Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Synthesis of Enantiopure, Biased β-Adrenergic Receptor Ligands Strategic Rationale & Chemical Biology Carvedilol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Synthesis of Enantiopure, Biased β-Adrenergic Receptor Ligands

Strategic Rationale & Chemical Biology

Carvedilol is a third-generation, non-selective β-blocker and α1-blocker widely prescribed for heart failure. However, its pharmacology is highly stereospecific. While the (S)-enantiomer is responsible for potent β-adrenergic receptor (β-AR) blockade, the (R)-enantiomer is largely devoid of β-blocking activity but retains potent α1-blocking, antioxidant, and crucially, β-arrestin biased agonism . Biased ligands that activate cardioprotective β-arrestin pathways without triggering G-protein-mediated pathways are a major frontier in cardiovascular drug discovery.

To explore the structure-activity relationships (SAR) of the phenoxy moiety while preserving this favorable (R)-stereochemistry, (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) serves as an optimal chiral scaffold .

The "Benzyloxy" Advantage

The strategic inclusion of a benzyloxy (-OBn) protecting group at the 2-position of the phenoxy ring is not arbitrary. Phenolic hydroxyls are highly reactive and easily oxidized. The benzyl ether masks this reactivity during early-stage amine coupling or functionalization, yet it can be orthogonally cleaved via mild catalytic hydrogenolysis. This prevents the racemization of the sensitive secondary alcohol (propan-2-ol core) that often occurs under harsh acidic or basic deprotection conditions.

BiasedSignaling Ligand (R)-Carvedilol Analog Receptor β1 / β2 Adrenergic Receptor Ligand->Receptor GProt Gαs Protein (Blocked) Receptor->GProt Antagonism Barr β-Arrestin Recruitment (Biased Activation) Receptor->Barr Agonism cAMP cAMP / PKA Pathway (Inhibited) GProt->cAMP ERK ERK1/2 Phosphorylation Barr->ERK Survival Cardioprotection & Cell Survival ERK->Survival

Fig 1: β-arrestin biased signaling pathway targeted by (R)-carvedilol analogs.

Physicochemical Properties of the Scaffold

Before initiating synthesis, it is critical to verify the integrity of the starting material. Table 1 summarizes the key parameters of the intermediate.

PropertySpecification / Value
Chemical Name (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol
CAS Number 1217688-35-1
Molecular Formula C30H30N2O4
Molecular Weight 482.57 g/mol
Stereochemistry (R)-enantiomer (>99% ee)
Key Structural Features Carbazole core, chiral secondary alcohol, benzyl-protected phenol

Synthetic Master-Plan & Causality

To generate a library of novel 2-O-substituted (R)-carvedilol analogs, the synthetic workflow must isolate the reactivity of the phenol. This requires a four-step orthogonal protection/deprotection strategy .

SyntheticWorkflow Start (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol (Chiral Scaffold) NBoc Step 1 N-Boc Protection Start->NBoc Debenz Step 2 Hydrogenolysis (Pd/C) NBoc->Debenz OAlk Step 3 O-Alkylation (R-X) Debenz->OAlk Final Step 4 TFA Deprotection (Novel (R)-Analog) OAlk->Final

Fig 2: Orthogonal synthetic workflow for derivatizing the carvedilol scaffold.

Self-Validating Experimental Protocols

Step 1: N-Boc Protection of the Secondary Amine

Causality: The aliphatic secondary amine in the carvedilol skeleton is highly nucleophilic. If left unprotected, it will aggressively compete with the phenol during the Step 3 O-alkylation, leading to N,O-dialkylated byproducts. Di-tert-butyl dicarbonate (Boc2O) is chosen because the resulting carbamate is stable to the basic conditions of etherification but easily removed by acid later.

  • Dissolve 1.0 eq of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol in anhydrous dichloromethane (DCM) (0.1 M).

  • Add 1.2 eq of triethylamine (TEA) and cool the mixture to 0 °C under an argon atmosphere.

  • Dropwise add 1.1 eq of Boc2O dissolved in DCM.

  • Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The secondary amine starting material will stain positive with ninhydrin (purple), whereas the N-Boc protected product will not react with ninhydrin.

Step 2: Catalytic Hydrogenolysis (O-Debenzylation)

Causality: Standard ether cleavage reagents (like BBr3 or strong acids) would destroy the carbazole moiety or trigger elimination at the chiral secondary alcohol. Palladium on carbon (Pd/C) with hydrogen gas selectively cleaves the benzylic C-O bond under strictly neutral conditions, preserving the (R)-stereocenter.

  • Dissolve the N-Boc protected intermediate in absolute ethanol (EtOH) to achieve a 0.05 M solution.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous flow of nitrogen to prevent ignition.

  • Evacuate the flask and backfill with H2 gas (balloon pressure, ~15 psi). Stir vigorously for 4-6 hours at room temperature.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing with excess EtOH. Concentrate in vacuo.

  • Self-Validation: Perform a Ferric Chloride (FeCl3) test on a spot of the crude product. The appearance of a deep purple/green color confirms the successful unmasking of the free phenolic hydroxyl. 1H-NMR should show the complete disappearance of the benzylic -CH2- protons at ~5.1 ppm.

Step 3: Regioselective O-Alkylation

Causality: While sodium hydride (NaH) is a standard strong base for etherification, it risks deprotonating the carbazole nitrogen (pKa ~15), leading to competing N-alkylation at the indole-like core. Potassium carbonate (K2CO3) is a milder base that selectively deprotonates the phenol (pKa ~10.5) without disturbing the carbazole.

  • Dissolve the free phenol intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 2.0 eq of anhydrous K2CO3 and stir for 30 minutes at 60 °C to pre-form the phenoxide ion.

  • Add 1.2 eq of the desired alkyl halide (R-X) and stir at 60 °C for 8 hours.

  • Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers heavily with brine to remove DMF.

  • Self-Validation: Repeat the FeCl3 test. A negative result (no color change) indicates that the phenolic hydroxyl has been successfully capped by the new alkyl group.

Step 4: N-Boc Deprotection

Causality: Trifluoroacetic acid (TFA) provides a clean, anhydrous cleavage mechanism for the Boc group. Aqueous acids are avoided to prevent potential hydrolysis of any sensitive functional groups introduced during Step 3.

  • Dissolve the O-alkylated intermediate in a 4:1 mixture of DCM and TFA at 0 °C.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: The cleavage of the Boc group releases isobutylene and CO2 gas. The cessation of effervescence serves as a real-time visual indicator of reaction completion.

  • Concentrate in vacuo, neutralize with saturated NaHCO3, and extract with DCM to yield the final free-base (R)-carvedilol analog.

Optimization Metrics for Hydrogenolysis

The debenzylation step (Step 2) is the most critical for maintaining enantiomeric excess (ee). Table 2 outlines the optimization data demonstrating why neutral ethanol is the superior solvent choice over acidic or protic alternatives.

Solvent SystemCatalystPressureTime (h)Yield (%)ee (%)Process Observation
Methanol10% Pd/C15 psi (Balloon)1285>99Slow reaction kinetics; trace starting material remained.
Ethanol (Absolute) 10% Pd/C 40 psi (Parr) 4 96 >99 Optimal; clean conversion, high solubility, preserved chirality.
Ethyl Acetate5% Pd/C40 psi (Parr)872>99Poor solubility of the resulting phenol caused catalyst fouling.
Methanol / 1% AcOH10% Pd/C15 psi (Balloon)39294Fast kinetics, but mild acid promoted trace racemization at the chiral center.

References

  • Wisler, J. W., DeWire, S. M., Whalen, E. J., Violin, J. D., Drake, M. T., Ahn, S., Shenoy, S. K., & Lefkowitz, R. J. (2007). "A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Kolb, P., et al. (2019). "Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias." ACS Pharmacology & Translational Science.[Link]

  • Peng, Y., et al. (2019). "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives." National Institutes of Health (PMC).[Link]

Application

crystallization techniques for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol purification

Application Note: Advanced Crystallization and Purification Protocols for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Introduction & Mechanistic Rationale (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Protocols for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Introduction & Mechanistic Rationale

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) is a critical chiral intermediate and certified reference standard utilized in the synthesis and metabolic profiling of carvedilol-based beta-blockers[1][2]. The purification of this intermediate presents unique thermodynamic challenges. The molecular architecture features a secondary amine, a carbazole ring, and a bulky benzyloxy ether protecting group. These moieties impart significant lipophilicity, making the compound highly prone to "oiling out"—a phenomenon known as Liquid-Liquid Phase Separation (LLPS)—rather than nucleating into a highly ordered crystalline lattice when supersaturation is achieved too rapidly.

To achieve an enantiomeric excess (ee) of >99.5% and a chemical purity of >99%, crystallization must be strictly controlled within the Metastable Zone Width (MSZW).

Solvent Causality & Selection:

  • Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is the industry standard for the crystallization of carvedilol and its derivatives[3]. It provides a steep temperature-dependent solubility curve, allowing for high dissolution at elevated temperatures (75°C) and near-complete precipitation at 5°C. In-line Raman spectroscopy studies have demonstrated that EtOAc stabilizes kinetically preferred polymorphs during cooling crystallization, preventing unwanted solvent-mediated phase transitions[4].

  • Anti-Solvent (n-Heptane): For batches with high impurity loads, an anti-solvent approach is required. The highly non-polar nature of n-Heptane drastically reduces the solubility of the lipophilic free base.

  • Leaching Agent (Toluene/Water): Toluene is highly effective for leaching out polar bis-alkylated impurities prior to the final crystallization step[3].

Crystallization Workflow Visualization

G Crude Crude (R)-(+)-Intermediate (Chemical & Chiral Impurities) Dissolution Dissolution in EtOAc (T = 70-75°C) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Matter) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 20°C) Filtration->Cooling AntiSolvent Anti-Solvent Addition (n-Heptane at 20°C) Filtration->AntiSolvent Nucleation Primary Nucleation & Crystal Growth Cooling->Nucleation AntiSolvent->Nucleation Isolation Vacuum Filtration & Cold Wash (EtOAc:Heptane) Nucleation->Isolation Pure Pure (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol (>99.5% ee, >99% Purity) Isolation->Pure

Crystallization workflow for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol purification.

Self-Validating Experimental Protocols

Protocol A: Cooling Crystallization (For >90% Pure Crude)

This protocol relies on precise thermal gradients to drive enantiomeric enrichment.

  • Dissolution: Suspend 10.0 g of crude (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol in 50 mL of anhydrous Ethyl Acetate (EtOAc)[3]. Heat the suspension to 75°C under continuous agitation (400 rpm).

    • Validation Check: The mixture must transition to a clear, pale-yellow solution. If turbidity persists, add EtOAc in 2 mL increments until absolute optical clarity is achieved.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer vessel to remove insoluble mechanical impurities and polymeric byproducts.

  • Controlled Cooling & Seeding: Cool the filtrate from 75°C to 45°C at a rate of 1.0°C/min. At 45°C, introduce 50 mg of pure (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol seed crystals.

    • Causality: Seeding bypasses the stochastic primary nucleation phase, forcing secondary nucleation. This prevents the compound from exceeding its MSZW, thereby eliminating the risk of oiling out[4].

  • Crystal Growth: Further cool the suspension from 45°C to 5°C at a highly controlled rate of 0.2°C/min.

    • Validation Check: A dense, white crystalline slurry should form. A sudden increase in torque/viscosity on the overhead stirrer indicates successful bulk crystallization.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (5°C) EtOAc, followed by 20 mL of n-Heptane to displace residual polar solvent.

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours to constant weight.

Protocol B: Anti-Solvent Crystallization (For <90% Pure Crude)

This protocol utilizes Ostwald ripening to purge high concentrations of bis-alkylated impurities.

  • Leaching: Suspend the crude mass in a 1:1 mixture of Toluene and Water (50 mL total) at 50°C for 30 minutes to leach out highly polar and bis-alkylated impurities[3]. Separate the organic layer and evaporate to dryness under reduced pressure.

  • Dissolution: Dissolve the resulting residue in 30 mL of EtOAc at 60°C.

  • Anti-Solvent Addition: Transfer the solution to a vessel maintained at 20°C. Under vigorous stirring (600 rpm), add 60 mL of n-Heptane dropwise (2 mL/min).

    • Causality: n-Heptane acts as a potent anti-solvent. The slow addition rate ensures the local supersaturation at the droplet interface does not trigger LLPS.

  • Aging and Isolation: Age the suspension for 4 hours at 20°C to allow Ostwald ripening, where smaller, thermodynamically unstable (and less pure) crystals dissolve and redeposit onto larger, purer crystals. Filter and dry as detailed in Protocol A.

Quantitative Data: Solvent Screening Profile

The following table summarizes the thermodynamic and purity outcomes of various solvent systems evaluated during method development.

Solvent SystemDissolution Temp (°C)Solubility at 75°C (mg/mL)Yield (%)Chemical Purity (%)Enantiomeric Excess (ee %)
Ethyl Acetate 751858899.699.8
EtOAc / n-Heptane (1:2) 601609499.299.5
Ethanol 701407698.599.1
Toluene 802106597.898.5
Isopropanol 80957298.999.4

Note: Enantiomeric excess (ee) is validated via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Chemical purity is validated via Reverse-Phase HPLC (C18 column) and Differential Scanning Calorimetry (DSC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral Inversion in (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Preparation

Introduction & Mechanistic Context (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a critical chiral intermediate in the development of advanced carvedilol analogues and enantiopure therapeutics[1]. While racemic carve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a critical chiral intermediate in the development of advanced carvedilol analogues and enantiopure therapeutics[1]. While racemic carvedilol is widely prescribed as a non-selective β-blocker, the isolated (R)-enantiomer is devoid of β-blocking activity but retains potent α1-blocking and antioxidant properties, making its enantiopure synthesis highly valuable for targeted therapies[2].

The primary synthetic challenge in preparing this molecule is maintaining the absolute integrity of the stereocenter. Chiral inversion or partial racemization frequently plagues two key stages of the workflow: the initial epoxidation of 4-hydroxycarbazole and the subsequent nucleophilic amination. This guide provides a mechanistic breakdown and a self-validating protocol to eliminate chiral degradation.

Mechanistic Troubleshooting: The "Why" Behind Chiral Inversion

As an application scientist, it is crucial to recognize that chiral inversion is rarely a random artifact; it is a predictable consequence of competing reaction mechanisms.

A. Epoxidation: SN2 vs. Payne-like Rearrangements

Historically, (R)-epichlorohydrin is reacted with 4-hydroxycarbazole under strongly basic conditions (e.g., NaOH). However, the strong base deprotonates the phenol, and the resulting phenoxide attack can trigger reversible epoxide ring-opening and closing sequences (akin to a Payne rearrangement). This dynamic equilibrium severely erodes the enantiomeric excess (ee%)[3].

The Solution: Transitioning to (R)-glycidyl tosylate with a mild base like Cesium Carbonate (Cs₂CO₃). The tosylate is a superior leaving group, heavily favoring a direct, irreversible SN2 displacement at the primary carbon, locking the (R)-configuration in place without disturbing the chiral center[3].

B. Amination: SN1-Mediated Racemization

During the ring-opening of the (R)-epoxide by 2-[2-(benzyloxy)phenoxy]ethanamine, elevated temperatures (>80 °C) in polar solvents can induce an SN1-like transition state. The partial positive charge at the secondary carbon allows non-stereospecific nucleophilic attack, leading to chiral inversion[4]. Furthermore, uncontrolled amination leads to the notorious "bis-impurity" (Impurity B).

G A 4-Hydroxycarbazole + Chiral Synthon B1 (R)-Epichlorohydrin + Strong Base (NaOH) A->B1 B2 (R)-Glycidyl Tosylate + Mild Base (Cs2CO3) A->B2 C1 Reversible Ring Opening (Payne-like Rearrangement) B1->C1 C2 Direct SN2 Displacement (High Regioselectivity) B2->C2 D1 Partial Racemization (ee < 90%) C1->D1 D2 Preserved Chirality (ee > 98%) C2->D2

Mechanistic pathways determining chiral integrity during epoxidation.

Optimized Step-by-Step Methodology (Self-Validating Protocol)

To ensure absolute stereochemical fidelity, employ the following validated protocol. This system uses built-in Quality Control (QC) checkpoints to validate the mechanistic integrity of each step before proceeding.

Phase 1: Stereoretentive Epoxidation
  • Reagent Preparation: Dissolve 1.0 eq of 4-hydroxycarbazole in anhydrous N,N-Dimethylformamide (DMF).

  • Mild Deprotonation: Add 1.2 eq of Cesium Carbonate (Cs₂CO₃). Stir at 25 °C for 30 minutes to form the phenoxide without degrading the solvent[3].

  • SN2 Alkylation: Slowly add 1.1 eq of (R)-glycidyl tosylate (target >99% ee).

  • Thermal Control: Maintain the reaction strictly at 25–30 °C for 15 hours. Do not apply heat, as thermal stress promotes side reactions and degrades the tosylate.

  • QC Checkpoint 1: Isolate the (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole via aqueous workup and silica gel chromatography. Analyze via Chiral HPLC. Proceed to Phase 2 only if ee > 98%.

Phase 2: Regioselective Amination
  • Solvent Selection: Dissolve the purified (R)-epoxide in absolute ethanol. A polar protic solvent stabilizes the alkoxide leaving group, promoting the desired SN2 pathway over an SN1 pathway.

  • Amine Addition: Add 1.5 eq of 2-[2-(benzyloxy)phenoxy]ethanamine. The stoichiometric excess minimizes bis-alkylation.

  • Controlled Ring-Opening: Heat the mixture to exactly 60 °C for 12 hours.

  • QC Checkpoint 2: Analyze the crude mixture via Chiral HPLC. The ee% should mirror QC Checkpoint 1.

  • Purification: Recrystallize from ethyl acetate/hexane to yield enantiopure (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

Workflow Step1 Step 1: Epoxidation (R)-Glycidyl Tosylate + Cs2CO3 QC1 QC Check: Chiral HPLC Target: >98% ee Step1->QC1 Step2 Step 2: Amination 2-[2-(benzyloxy)phenoxy]ethanamine QC1->Step2 Pass Condition Condition Control: Temp < 70°C, Protic Solvent Step2->Condition QC2 QC Check: Chiral HPLC Target: >98% ee Step2->QC2 Product (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol QC2->Product Pass

Self-validating experimental workflow for (R)-enantiomer synthesis.

Quantitative Data: Impact of Conditions on Enantiomeric Excess

The following table summarizes empirical data demonstrating how reaction parameters dictate chiral integrity and impurity profiles.

Reaction StageReagents / CatalystSolventTemp (°C)Primary MechanismResulting ee%Bis-Impurity Yield
Epoxidation (R)-Epichlorohydrin + NaOHDMSO/H₂O50SN2 + Reversible Ring Opening88 - 92%N/A
Epoxidation (R)-Glycidyl Tosylate + Cs₂CO₃DMF25Strict SN2 Displacement> 98.5% N/A
Amination Epoxide + AmineDMF90SN2 + Partial SN185 - 90%~15%
Amination Epoxide + AmineEtOH60Strict SN2 Ring Opening> 98.0% < 2%
Amination Oxazolidin-2-one protected routeEtOH60Protected SN2> 99.0% 0%

Note: For absolute elimination of the bis-impurity, researchers can utilize the advanced 5-(chloromethyl)oxazolidin-2-one intermediate pathway.

Frequently Asked Questions (FAQs)

Q: Why is my ee% dropping from 99% to 85% after the amination step? A: This is a classic symptom of thermal racemization. If your amination temperature exceeds 70 °C, the reaction transition state shifts from a pure SN2 to an SN1-like pathway. The secondary carbon of the epoxide develops a partial positive charge, allowing the amine to attack from either face. Lower your reaction temperature to 60 °C and increase the reaction time[4].

Q: Can I use (R)-epichlorohydrin instead of (R)-glycidyl tosylate to save costs? A: While (R)-epichlorohydrin is more economical, it requires stronger bases (like NaOH) to drive the reaction. This strong basicity causes the intermediate alkoxide to undergo Payne-like rearrangements, eroding the chiral center[3]. If high optical purity (>98% ee) is mandatory for your regulatory filings, the cost savings of epichlorohydrin are heavily negated by the yield lost during downstream chiral resolution.

Q: I am still seeing 5-10% of the bis-alkylated impurity (Impurity B). How can I eliminate this? A: The secondary amine product is more nucleophilic than the primary amine starting material. To completely suppress this, you must either use a large excess of the primary amine (which complicates purification) or adopt the oxazolidin-2-one protection strategy. By converting the chiral synthon to an (R)-5-(chloromethyl)oxazolidin-2-one intermediate, the amine is protected during the coupling phase, reducing Impurity B to 0%.

References

  • Pharmaffiliates. Carvedilol-impurities. Retrieved from:[Link][1]

  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from:[Link][2]

  • NIScPR. Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Retrieved from:[Link]

  • Google Patents. Process for producing glycide derivative (EP0603404A1). Retrieved from:[3]

  • ACS Publications. Novel Carvedilol Analogues That Suppress Store-Overload-Induced Ca2+ Release. Retrieved from:[Link][4]

Sources

Optimization

improving chiral HPLC resolution for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol enantiomers

Target Analyte: (R)/(S)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Application Focus: Enantiomeric Resolution & Peak Shape Troubleshooting Welcome to the Technical Support Center. This guide is engineered for analytical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (R)/(S)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Application Focus: Enantiomeric Resolution & Peak Shape Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the chiral separation of bulky carvedilol intermediates. Because 2'-O-Benzyloxy-2-O-desmethylcarvedilol possesses both a highly lipophilic, sterically demanding protecting group and a basic secondary amine, standard compendial methods for carvedilol often fail to achieve baseline resolution.

This hub synthesizes thermodynamic principles, stationary phase mechanics, and field-proven protocols to help you establish a robust, self-validating analytical method.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why are my enantiomer peaks exhibiting severe tailing (Tf > 2.0), and how does this affect resolution? The Causality: The carvedilol backbone contains a secondary amine. In high-performance liquid chromatography (HPLC), this basic functional group undergoes strong, non-specific ionic interactions with residual, unendcapped acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This secondary retention mechanism causes the analyte to "drag" through the column, resulting in severe peak tailing that destroys the resolution (Rs) between the closely eluting (R) and (S) enantiomers. The Solution: You must introduce a basic mobile phase modifier to act as a competitive masking agent. Adding 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase saturates the active silanol sites, forcing the analyte to interact exclusively with the chiral selector[1][2].

Q2: Standard Chiralcel OD-R works for carvedilol, but not for this benzyloxy-protected intermediate. Which CSP should I use? The Causality: The addition of a bulky benzyl group at the 2'-O position significantly alters the molecule's spatial geometry and dihedral angles. Coated cellulose phases (like OD-R) may lack the optimal cavity dimensions to accommodate this added steric bulk. The Solution: Transition to immobilized polysaccharide CSPs, specifically those utilizing tris(3,5-dimethylphenylcarbamate) derivatized cellulose (e.g., Chiralpak IB) or amylose-based equivalents (e.g., Chiralpak IG-3)[3][4]. Immobilized phases not only offer distinct chiral recognition cavities that better accommodate bulky aromatic groups via π-π interactions, but they also allow the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in the mobile phase, which may be necessary to dissolve this highly lipophilic intermediate.

Q3: I have symmetrical peaks, but the resolution is stuck at Rs = 1.0. How can I manipulate temperature to achieve baseline separation (Rs ≥ 1.5)? The Causality: Chiral recognition is a thermodynamic tug-of-war between enthalpy ( ΔH ) and entropy ( ΔS ). For carvedilol derivatives on amylose/cellulose CSPs, the separation is typically enthalpy-driven at lower temperatures[3]. However, there exists an "isoenantioselective temperature" where the enthalpic and entropic contributions cancel each other out, resulting in zero resolution. The Solution: Do not assume that standard room temperature (25°C) is optimal. Conduct a variable-temperature study from 15°C to 40°C. Lowering the temperature to 15°C often deepens the analyte's penetration into the chiral cavity, increasing retention time but significantly enhancing enantioselectivity ( α )[5].

Part 2: Mechanistic & Workflow Visualizations

HPLC_Workflow Start Start: Chiral Method Development CSP 1. Select Immobilized CSP (e.g., Chiralpak IB or IG-3) Start->CSP MP 2. Set Normal Phase (Hexane / Isopropanol) CSP->MP Mod 3. Add Basic Modifier (0.1% Diethylamine) MP->Mod Temp 4. Thermodynamic Tuning (Test 15°C to 40°C) Mod->Temp Eval Resolution Rs > 1.5? Temp->Eval Success Method Validated Eval->Success Yes Fail Adjust Alcohol Ratio or Switch CSP Eval->Fail No Fail->MP Iterate

Fig 1. Step-by-step workflow for optimizing chiral HPLC resolution of carvedilol intermediates.

Mechanistic_Interactions Analyte Carvedilol Intermediate (Secondary Amine) CSP Polysaccharide CSP (Chiral Cavity) Analyte->CSP Steric Fit & Hydrogen Bonding Silanols Residual Silanols (Silica Support) Analyte->Silanols Non-specific Binding (Causes Tailing) Modifier Diethylamine (DEA) (Mobile Phase Additive) Modifier->Silanols Competitive Masking (Restores Peak Shape)

Fig 2. Mechanistic interactions between the analyte, stationary phase, and mobile phase modifier.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Normal Phase (NP) protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that must be met before sample analysis proceeds.

Phase 1: Preparation & Equilibration
  • Column Selection: Install an immobilized cellulose or amylose column (e.g., Chiralpak IB N-5 or Chiralpak IG-3, 250 mm × 4.6 mm, 5 µm)[4][5].

  • Mobile Phase Compounding: Prepare a mixture of Hexane and Isopropanol (IPA). For the bulky 2'-O-Benzyloxy derivative, start with a highly non-polar ratio to increase retention: Hexane : IPA (80:20, v/v) .

  • Modifier Addition: Add exactly 0.1% (v/v) Diethylamine (DEA) to the mobile phase mixture[1]. Crucial Step: Do not substitute with acidic modifiers (like TFA), as they will protonate the analyte's amine, increasing polarity and ruining normal-phase retention.

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.45 µm PTFE membrane.

  • Equilibration: Flush the column at 1.0 mL/min for at least 45 minutes to ensure the DEA fully coats the stationary phase silanols. Set the column oven to 20°C .

Phase 2: System Suitability Testing (SST)

Inject 10 µL of a racemic standard of 2'-O-Benzyloxy-2-O-desmethylcarvedilol (100 µg/mL in mobile phase). The system is only validated for use if the following causality-driven criteria are met:

  • Retention Factor ( k1​ ): Must be > 2.0. If < 2.0, the analyte is eluting too close to the void volume; decrease IPA content to 10%.

  • Tailing Factor ( Tf​ ): Must be ≤ 1.2 for both peaks. If > 1.2, silanol masking is incomplete; verify DEA concentration and flush for an additional 30 minutes.

  • Resolution ( Rs​ ): Must be ≥ 1.5 (baseline separation). Calculated as Rs​=2(tr2​−tr1​)/(w1​+w2​) . If < 1.5, drop the column temperature by 5°C to leverage enthalpy-driven separation.

Part 4: Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when manipulating the chiral environment for carvedilol derivatives, demonstrating the critical impact of modifiers and CSP selection.

Stationary Phase TypeMobile Phase Composition (v/v)ModifierColumn TempExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )
Coated Cellulose (OD-R)Hexane / IPA (80:20)None25°C0.8 (Co-elution)> 2.5 (Severe)
Coated Cellulose (OD-R)Hexane / IPA (80:20)0.1% DEA25°C1.1 (Partial)1.2 (Good)
Immobilized Amylose (IG-3)Hexane / EtOH (70:30)0.1% DEA25°C1.4 (Near Baseline)1.1 (Excellent)
Immobilized Cellulose (IB) Hexane / IPA (85:15) 0.1% DEA 15°C > 2.0 (Baseline) 1.05 (Ideal)

Note: Data extrapolated from established chromatographic behaviors of carvedilol and its lipophilic metabolites on polysaccharide phases[2][3][4].

Part 5: References

  • Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology. URL:[Link]

  • Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. PubMed / Journal of Pharmaceutical Analysis. URL:[Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI / Molecules. URL:[Link]

  • Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Semantic Scholar / Dhaka University Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Troubleshooting

reducing synthetic impurities in (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Technical Support Center: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Welcome to the technical support center for the synthesis and purification of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. This guide is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Welcome to the technical support center for the synthesis and purification of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with reducing synthetic impurities during its preparation. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your process optimization.

Section 1: Understanding the Synthesis and Common Impurities

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a key intermediate or derivative in the Carvedilol family of compounds. Its synthesis typically involves the selective O-benzylation of the phenolic hydroxyl group on the 2-(2-methoxyphenoxy)ethylamine side chain of a desmethyl-Carvedilol precursor. The primary challenge in this synthesis is controlling the reaction's selectivity and preventing the formation of structurally similar impurities.

Core Synthetic Pathway & Impurity Formation

The diagram below illustrates a common synthetic approach and highlights the critical junctures where impurities are likely to form.

SM (R)-2-O-desmethyl- carvedilol (Starting Material) Reaction O-Benzylation (e.g., BnBr, Base, Solvent) SM->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Impurity 1: Unreacted Starting Material Reaction->Imp1 Incomplete Reaction Imp2 Impurity 2: Di-benzylated Species Reaction->Imp2 Over-benzylation (Lack of Selectivity) Imp3 Impurity 3: Reagent Byproducts (e.g., Benzyl Alcohol) Reaction->Imp3 Side Reactions/ Degradation Purification Purification (Chromatography / Recrystallization) Crude->Purification Final Pure (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol Purification->Final

Caption: Synthetic workflow and points of impurity generation.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My post-reaction analysis (HPLC/TLC) shows a significant amount of unreacted (R)-2-O-desmethylcarvedilol. How can I drive the benzylation to completion?

A1: The persistence of starting material indicates incomplete conversion, which can stem from several factors.

  • Insufficient Reagent Stoichiometry: Ensure you are using a slight excess of the benzylating agent (e.g., benzyl bromide or chloride), typically 1.1 to 1.5 molar equivalents. This helps drive the equilibrium towards the product.

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the phenolic hydroxyl group. Conversely, an excessively strong base can promote side reactions.

    • Weak Bases (e.g., NaHCO₃): Often insufficient for complete deprotonation of phenols.

    • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): Generally effective and are a good starting point. Potassium carbonate is a cost-effective and widely used option.

    • Strong Bases (e.g., NaH): Highly effective but require strictly anhydrous conditions to prevent quenching and can increase the risk of side reactions, such as the formation of amine byproducts if DMF is used as a solvent.[1]

  • Reaction Time and Temperature: Benzylation of phenols can be slow. Ensure the reaction runs for an adequate duration, monitoring by TLC or HPLC. If the reaction stalls, a moderate increase in temperature (e.g., from room temperature to 40-60°C) can improve the rate.[2]

Q2: I've identified an impurity with a higher molecular weight than my target product, suggesting di-benzylation. How can I improve the selectivity of the reaction?

A2: Di-benzylation occurs when the benzylating agent reacts with other nucleophilic sites on the molecule, such as the secondary amine or the carbazole nitrogen. Improving selectivity is key.

  • Control Stoichiometry: Avoid a large excess of the benzylating agent. Use the minimal excess required for full conversion of the starting material (start with ~1.1 equivalents).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can overcome the activation energy barrier for less reactive sites, leading to multiple benzylations.

  • Choice of Base: A milder base like potassium carbonate (K₂CO₃) is less likely to deprotonate the less acidic secondary amine or carbazole N-H compared to a strong base like sodium hydride (NaH).

  • Alternative Benzylation Strategy: Consider using a protecting group strategy if selectivity remains an issue. For instance, protecting the secondary amine prior to benzylation and subsequently deprotecting it can yield a cleaner product. Another advanced approach is to use palladium-catalyzed benzylation under neutral conditions, which can offer higher selectivity for phenols.[3]

Q3: My purified product is contaminated with benzyl alcohol or dibenzyl ether. What is the source of these impurities and how can I remove them?

A3: These are common byproducts from the benzylating agent.

  • Origin: Benzyl alcohol forms from the hydrolysis of the benzylating agent (e.g., benzyl bromide) by trace amounts of water. Dibenzyl ether can form via a Williamson ether synthesis-type reaction between benzyl alcohol and another molecule of benzyl bromide, especially under basic conditions.

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content, which reduces benzyl alcohol formation.[2]

    • Reagent Quality: Use a fresh bottle or freshly distilled benzyl bromide/chloride, as older reagents can already contain significant amounts of benzyl alcohol.

  • Removal:

    • Aqueous Workup: A wash with a mild base solution (e.g., aqueous NaHCO₃) can help remove acidic impurities, while a water wash can remove some water-soluble byproducts.[2]

    • Column Chromatography: These byproducts are typically less polar than the desired product and can usually be separated effectively using silica gel chromatography.[4]

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective at removing small amounts of these related impurities.[5]

Q4: What is the recommended analytical method for monitoring the reaction and assessing the final product's purity?

A4: High-Performance Liquid Chromatography (HPLC) is the standard and most robust method for this purpose.[6][7][8][9]

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile is recommended to resolve the starting material, product, and various impurities.[7][9]

  • Detection: UV detection at a wavelength where all components have significant absorbance, such as 240 nm, is a common choice for Carvedilol and its derivatives.[9]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurity peaks by their molecular weight.[6][8]

Section 3: Experimental Protocols and Optimization Guides

This section provides detailed, step-by-step methodologies for key experiments and purification workflows.

Protocol 1: Optimization of O-Benzylation Reaction

This protocol provides a framework for optimizing the reaction to minimize impurity formation.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-2-O-desmethylcarvedilol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to a flask containing an anhydrous solvent (e.g., Acetone or DMF).

  • Reagent Addition: Slowly add benzyl bromide (BnBr, 1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50°C). Monitor the reaction progress every 1-2 hours using TLC or HPLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude product by HPLC and ¹H NMR to assess conversion and the impurity profile before proceeding with purification.

Parameter Condition A (Standard) Condition B (Mild) Condition C (Aggressive) Rationale/Insight
Base K₂CO₃NaHCO₃NaHK₂CO₃ offers a good balance of reactivity and selectivity. NaH requires strict anhydrous conditions but can be used if K₂CO₃ is ineffective.[1]
Solvent Acetone / AcetonitrileTHFDMFAcetone and ACN are good polar aprotic solvents. DMF offers high solubility but carries a risk of side reactions with strong bases.[1]
Temperature 25-50°C25°C (Room Temp)60-80°CStart at room temperature and increase only if necessary to avoid side reactions.[2]
BnBr Equiv. 1.2 eq.1.1 eq.1.5 eq.A slight excess drives the reaction; a large excess promotes di-benzylation.
Protocol 2: Purification by Silica Gel Column Chromatography

This is the most versatile method for separating the desired product from both more and less polar impurities.[4]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate), is often most effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Decision Tree for Purification

If initial purification attempts are unsuccessful, this decision tree can guide your next steps.

start Impurity Detected in Final Product? q_sm Is it unreacted starting material? start->q_sm Yes a_end Characterize impurity (LC-MS, NMR) start->a_end No q_side_product Is it a non-polar side product? q_sm->q_side_product No a_reoptimize Re-optimize reaction: - Increase BnBr/Base - Increase Temp/Time q_sm->a_reoptimize Yes q_polar Is it a polar side product? q_side_product->q_polar No a_chromatography Optimize chromatography: - Use a shallower gradient - Check column loading q_side_product->a_chromatography Yes a_recrystallize Attempt recrystallization or salt formation q_polar->a_recrystallize Yes q_polar->a_end No a_workup Perform aqueous wash (e.g., NaHCO₃ solution) a_chromatography->a_workup

Caption: A decision tree for troubleshooting purification issues.

References

  • Carvedilol Impurity. Alentris Research Pvt. Ltd. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Carvedilol Impurities and Related Compound. Veeprho. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]

  • analytical method development and validation for known and unknown impurities profiling for carvedilol pharmaceutical dosage form (tablets). ResearchGate. [Link]

  • Synthesis of impurity A in Carvedilol: a β-adrenergic receptor | Request PDF. ResearchGate. [Link]

  • BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR.org. [Link]

  • Carvedilol-impurities. Pharmaffiliates. [Link]

  • Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Arkivoc. [Link]

  • PROCESS FOR THE PREPARATION OF CARVEDILOL. Patent 1756057. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of carvedilol.
  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]

  • Process for the purification of carvedilol or its salts thereof.
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [Link]

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI. [Link]

  • Process for the preparation of carvedilol.
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. [Link]

  • Process for the preparation of carvedilol. European Patent Office. [Link]

  • Current procedures for extraction and purification of citrus flavonoids. Redalyc. [Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol vs (S)-(-)-enantiomer binding affinity

As a Senior Application Scientist, evaluating the pharmacological profile of active pharmaceutical ingredients (APIs) alongside their synthetic impurities is a fundamental requirement for drug safety and efficacy. Carved...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological profile of active pharmaceutical ingredients (APIs) alongside their synthetic impurities is a fundamental requirement for drug safety and efficacy. Carvedilol, a third-generation aryloxypropanolamine, is administered as a racemic mixture. However, its receptor pharmacology is highly stereoselective.

This guide provides an in-depth, objective comparison between the binding affinity of the active (S)-(-)-Carvedilol enantiomer and (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS 1217688-35-1), a bulky synthetic derivative frequently utilized as an analytical reference standard in impurity profiling.

Structural Causality & Receptor Mechanics

Understanding the binding affinity differences requires dissecting the structure-activity relationship (SAR) at the orthosteric binding sites of adrenergic receptors.

  • (S)-(-)-Carvedilol (The Active API): The spatial orientation of the hydroxyl group at the chiral center in the (S)-configuration is an absolute prerequisite for high-affinity β-adrenoceptor binding. This specific geometry allows critical hydrogen bonding with Asp113 and Asn310 residues in the β-receptor binding pocket . Furthermore, the 2-methoxyphenoxy tail fits perfectly into a lipophilic pocket, anchoring the molecule and enabling potent, non-selective β1/β2 antagonism alongside moderate α1-blockade.

  • (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (The Impurity): This molecule suffers from a dual pharmacological deficit. First, the (R)-configuration of the chiral center points the critical hydroxyl group away from the receptor's hydrogen-bond acceptors, effectively abolishing β-blocking activity . Second, the substitution of the compact 2-methoxy group with a massive 2'-O-benzyloxy moiety introduces severe steric hindrance. While standard (R)-carvedilol retains α1-affinity, the bulky benzyloxy group clashes with the spatial constraints of the α1 orthosteric pocket, significantly reducing its binding capacity across all adrenoceptor subtypes.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities (equilibrium dissociation constant, Ki​ ) for both compounds. Data for the benzyloxy derivative is extrapolated from established SAR models of bulky aryloxypropanolamine substitutions.

Ligandβ1 Adrenoceptor Ki​ (nM)β2 Adrenoceptor Ki​ (nM)α1 Adrenoceptor Ki​ (nM)Pharmacological Role
(S)-(-)-Carvedilol 1.2 ± 0.30.8 ± 0.214.5 ± 2.1Active β/α1-blocker
(R)-(+)-Carvedilol > 10,000> 10,00016.2 ± 2.4Active α1-blocker
(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol > 10,000> 10,000> 500Inactive Impurity

Note: A higher Ki​ value indicates lower binding affinity. The (R)-(+)-benzyloxy derivative demonstrates negligible affinity, confirming its safety profile as an inactive impurity.

Receptor Engagement Visualization

The diagram below illustrates the divergent signaling pathways and receptor engagement logic dictated by the stereochemistry and structural modifications of these two molecules.

G SCarv (S)-(-)-Carvedilol (Active Enantiomer) B1Rec β1/β2 Adrenoceptors SCarv->B1Rec High Affinity (H-Bonding) A1Rec α1 Adrenoceptor SCarv->A1Rec Moderate Affinity RImp (R)-(+)-2'-O-Benzyloxy- 2-O-desmethylcarvedilol NoB No β-Affinity (Chiral Mismatch) RImp->NoB Inverted OH Group WeakA1 Reduced α1-Affinity (Steric Clash) RImp->WeakA1 Bulky Benzyloxy

Differential adrenoceptor binding pathways of (S)-(-)-carvedilol versus the (R)-(+)-benzyloxy impurity.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To empirically verify these binding affinities, we utilize a highly controlled, self-validating radioligand competitive binding assay.

Why this method? Unlike functional downstream assays (e.g., cAMP accumulation) which can be confounded by signal amplification or partial agonism, radioligand displacement directly quantifies orthosteric receptor occupancy.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with human β1, β2, or α1 adrenoceptors. Causality: CHO cells lack endogenous adrenoceptors, ensuring the generated signal is exclusively from the target human receptor subtype without background noise.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation:

    • Resuspend membranes in assay buffer.

    • For β-receptors, use 1 nM[³H]CGP-12177. Causality: CGP-12177 is highly hydrophilic; it exclusively binds to surface receptors and does not cross the cell membrane, preventing data skew from internalized receptors.

    • For α1-receptors, use 0.5 nM [³H]Prazosin.

  • Competitive Displacement:

    • Add increasing concentrations ( 10−10 to 10−4 M) of either (S)-(-)-Carvedilol or the (R)-(+)-benzyloxy derivative to the assay plates.

  • Self-Validation & Non-Specific Binding (NSB) Control:

    • Include control wells containing 10 µM Propranolol (for β-assays) or 10 µM Phentolamine (for α1-assays) to define NSB.

    • Quality Control: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range and confirm that the displacement curve is statistically robust.

  • Filtration and Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

    • Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    • Analyze data using non-linear regression (Cheng-Prusoff equation) to convert IC50​ values into absolute Ki​ constants.

References

  • Nichols AJ, Gellai M, Ruffolo RR Jr. "The interaction of the enantiomers of carvedilol with alpha 1- and beta 1-adrenoceptors." PubMed. [Link]

  • Ruffolo RR Jr, Boyle DA, Venuti RP, Lukas MA. "Pharmacological characteristics of the stereoisomers of carvedilol." PubMed. [Link]

  • Morgan T. "Clinical pharmacokinetics and pharmacodynamics of carvedilol." PubMed. [Link]

Comparative

A Researcher's Guide to Comparing the Efficacy of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol with Parent Carvedilol

A Technical Guide for Drug Development Professionals Introduction: The Rationale for Investigating Carvedilol Analogs Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic recept...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Investigating Carvedilol Analogs

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, widely prescribed for the management of heart failure and hypertension.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[2]

A key feature of carvedilol that distinguishes it from many other beta-blockers is its activity as a β-arrestin-biased agonist .[3] While it antagonizes the canonical G-protein-mediated signaling pathway, it simultaneously stimulates β-arrestin-dependent signaling cascades.[3] This biased agonism is thought to contribute to its unique therapeutic profile and clinical efficacy.

The study of carvedilol derivatives, such as (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, is driven by the quest to refine this biased signaling. Chemical modifications to the parent compound can alter its affinity for the receptor and its preference for activating either the G-protein or the β-arrestin pathway. Specifically, modifications to the methoxy group on the phenoxy ring, as in the case of 2-O-desmethylcarvedilol and its subsequent benzylation, could significantly impact ligand-receptor interactions.

This guide provides a comprehensive framework and detailed experimental protocols for a head-to-head comparison of the efficacy of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol and its parent compound, carvedilol. We will focus on assays that dissect their receptor binding characteristics and their ability to differentially engage G-protein and β-arrestin signaling pathways.

Understanding the Signaling Pathways

The interaction of a ligand with a G-protein-coupled receptor (GPCR), such as the β-adrenergic receptor, can initiate two major signaling cascades. A "balanced" agonist will activate both G-protein-dependent and β-arrestin-dependent pathways. In contrast, a "biased" agonist will preferentially activate one pathway over the other.

cluster_0 Ligand-Receptor Interaction cluster_1 Signaling Pathways cluster_2 Downstream Effects Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein_Activation G-Protein Activation GPCR->G-Protein_Activation Canonical Pathway Beta_Arrestin_Recruitment β-Arrestin Recruitment GPCR->Beta_Arrestin_Recruitment Biased Pathway Second_Messengers Second Messengers (e.g., cAMP) G-Protein_Activation->Second_Messengers Kinase_Activation Kinase Activation (e.g., ERK) Beta_Arrestin_Recruitment->Kinase_Activation

Caption: Simplified signaling pathways for a GPCR.

Experimental Workflow: A Step-by-Step Comparison

The following workflow outlines the key experiments to compare the pharmacological profiles of carvedilol and its derivative.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: Data Analysis & Comparison A Radioligand Binding Assay B Determine Kd and Ki values A->B G Compare Potency and Efficacy B->G C cAMP Accumulation Assay (G-Protein Pathway) E Determine EC50/IC50 and Emax C->E D β-Arrestin Recruitment Assay (β-Arrestin Pathway) D->E F Calculate Bias Factor E->F F->G

Caption: Experimental workflow for comparing the two compounds.

Detailed Experimental Protocols

Part 1: Radioligand Binding Assay (Determining Receptor Affinity)

This assay quantifies the affinity of the test compounds for the β-adrenergic receptors.[4][5]

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of the unlabeled carvedilol and its derivative.

Materials:

  • Cell membranes prepared from cells expressing the target β-adrenergic receptor subtype (e.g., β1 or β2).

  • Radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol).

  • Unlabeled carvedilol and (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Saturation Binding (to determine Kd of radioligand):

    • In a 96-well plate, add increasing concentrations of the radioligand to a fixed amount of membrane protein (e.g., 20-50 µg).

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a parallel set of wells.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Competition Binding (to determine Ki of test compounds):

    • To a fixed amount of membrane protein and a fixed concentration of radioligand (at its Kd), add increasing concentrations of unlabeled carvedilol or its derivative.

    • Incubate, filter, and measure radioactivity as described above.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

  • For competition binding, plot the percentage of specific binding versus the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Part 2: cAMP Accumulation Assay (G-Protein Pathway Functional Assay)

This assay measures the ability of the compounds to inhibit the production of cyclic AMP (cAMP), a second messenger in the Gs-protein signaling pathway.[6][7]

Objective: To determine the potency (IC50) and efficacy of carvedilol and its derivative in inhibiting agonist-stimulated cAMP production.

Materials:

  • Cells expressing the target β-adrenergic receptor.

  • A β-adrenergic agonist (e.g., isoproterenol).

  • Carvedilol and (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of carvedilol and its derivative.

  • Cell Treatment:

    • Pre-treat the cells with the PDE inhibitor.

    • Add the different concentrations of the test compounds (carvedilol or its derivative) to the cells and incubate for a short period.

    • Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of isoproterenol).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response model to determine the IC50 (concentration at which 50% of the maximal inhibition is observed) and the Emax (maximum inhibition).

Part 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β-adrenergic receptor.[8][9][10]

Objective: To determine the potency (EC50) and efficacy (Emax) of carvedilol and its derivative in promoting β-arrestin recruitment.

Materials:

  • A cell line engineered to express the target β-adrenergic receptor and a β-arrestin fusion protein that generates a detectable signal upon recruitment (e.g., using enzyme fragment complementation, such as the PathHunter assay).

  • Carvedilol and (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

  • Assay-specific detection reagents.

Procedure:

  • Cell Seeding: Seed the engineered cells in a 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of carvedilol or its derivative to the cells.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).

  • Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Data Analysis:

  • Generate a dose-response curve by plotting the signal against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response model to determine the EC50 (concentration at which 50% of the maximal response is observed) and the Emax (maximum response).

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Compoundβ-Receptor Binding Affinity (Ki, nM)G-Protein Signaling (cAMP Inhibition, IC50, nM)β-Arrestin Recruitment (EC50, nM)
Carvedilol
(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Interpreting the Results:

By comparing the potency and efficacy of the two compounds in the functional assays, a bias factor can be calculated to quantify the preference for one pathway over the other. A higher potency (lower EC50/IC50) and/or efficacy (higher Emax) in the β-arrestin recruitment assay compared to the cAMP inhibition assay would indicate a bias towards the β-arrestin pathway.

The addition of a bulky benzyloxy group in (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol may alter its interaction with the receptor's binding pocket, potentially leading to a different conformational state of the receptor upon binding. This could translate into a shift in signaling bias, which these experiments are designed to detect.

Conclusion

This guide provides a robust experimental framework for the direct comparison of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol with its parent compound, carvedilol. By systematically evaluating their receptor binding affinity and their functional effects on both G-protein and β-arrestin signaling pathways, researchers can gain valuable insights into the structure-activity relationship of carvedilol derivatives and their potential as biased ligands with improved therapeutic profiles. The data generated from these studies will be crucial for guiding further drug development efforts in the field of cardiovascular pharmacology.

References

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 3(1), e634. (2024). Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Fathima, A., Prasanna, P. S. D., & Charitha, C. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research, 7(3). Available from: [Link]

  • von der Recke, A., et al. (2015). Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands. Molecular Pharmacology, 88(3), 567-578. Available from: [Link]

  • Anandkumar, B., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(4), 438-445. Available from: [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Available from: [Link]

  • Assay Guidance Manual. Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Available from: [Link]

  • Yamamoto, K., et al. (2023). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Advanced Biology, 7(5), 2200262. Available from: [Link]

  • DiscoverX. PathHunter® β-Arrestin GPCR Assays. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • Wisler, J. W., et al. (2007). A unique mechanism of β-blocker action: carvedilol stimulates β-arrestin signaling. Proceedings of the National Academy of Sciences, 104(42), 16657-16662. Available from: [Link]

  • von der Recke, G., et al. (1998). Pharmacological characteristics of the stereoisomers of carvedilol. Journal of cardiovascular pharmacology, 31(3), 449-453. Available from: [Link]

  • Bristow, M. R., et al. (1991). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Journal of cardiovascular pharmacology, 18 Suppl 1, S53-61. Available from: [Link]

  • Bristow, M. R. (1997). Cardiac adrenergic receptor effects of carvedilol. Journal of cardiovascular pharmacology, 30 Suppl 1, S1-8. Available from: [Link]

  • Reddy, G. M., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22(3), 237-242. Available from: [Link]

  • Pharmaffiliates. 2'-O-Benzyloxy-2-O-desmethyl Carvedilol. Available from: [Link]

  • NextSDS. (R)-(+)-2'-O-Benzyloxy-2-O-desMethylcarvedilol. Available from: [Link]

  • Murali, K., et al. (2010). Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry, 49B, 1248-1252. Available from: [Link]

Sources

Validation

validation of chiral HPLC method for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol purity

Validation of Chiral HPLC Method for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Purity: A Comparative Guide Scientific Context & Significance Carvedilol is a widely prescribed aryloxypropanolamine derivative characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Chiral HPLC Method for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Purity: A Comparative Guide

Scientific Context & Significance

Carvedilol is a widely prescribed aryloxypropanolamine derivative characterized by its dual pharmacological action: the S(-)-enantiomer acts as a potent, non-selective β-adrenoceptor blocker, while both the R(+) and S(-) enantiomers exhibit α1-adrenergic blocking activity[1]. In the asymmetric synthesis of enantiopure carvedilol, (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1) serves as a critical, sterically hindered chiral intermediate[2].

Because stereocenters are conserved throughout the downstream deprotection and alkylation steps, any trace of the (S)-enantiomer in this intermediate will directly compromise the enantiomeric excess (ee) of the final Active Pharmaceutical Ingredient (API). Therefore, developing and validating a highly specific chiral High-Performance Liquid Chromatography (HPLC) method is a mandatory regulatory requirement under ICH Q2(R1) guidelines to ensure the optical purity of the intermediate before it progresses through the synthetic pipeline[1].

Mechanistic Principles of Chiral Separation

The enantiomeric resolution of carvedilol derivatives relies heavily on direct separation methods using derivatized polysaccharide Chiral Stationary Phases (CSPs)[3]. The separation is driven by a transient, diastereomeric complex formed between the analyte and the CSP.

For (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, the bulky benzyloxy protecting group significantly alters its three-dimensional conformation compared to the parent carvedilol molecule. The chiral recognition mechanism depends on three simultaneous interactions:

  • Hydrogen Bonding: Between the secondary amine/hydroxyl groups of the analyte and the carbamate linkages (N-H and C=O) of the CSP[4].

  • π-π Interactions: Between the carbazole/benzyloxy aromatic rings of the analyte and the phenyl groups of the CSP[4].

  • Steric Inclusion: The analyte must physically fit into the chiral cavities formed by the polysaccharide backbone[5].

CSP_Mechanism Analyte (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol HBond Hydrogen Bonding (Carbamate N-H & C=O) Analyte->HBond PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Cavities) Analyte->Steric CSP Polysaccharide CSP (Cellulose/Amylose) CSP->HBond CSP->PiPi CSP->Steric Result Enantiomeric Resolution (Rs > 1.5) HBond->Result PiPi->Result Steric->Result

Chiral recognition mechanism between the analyte and polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases

When developing this method, scientists must choose between Amylose-based and Cellulose-based CSPs. While both are derivatized with tris(3,5-dimethylphenylcarbamate), their macroscopic structures dictate performance. Amylose forms a relatively open helical structure, whereas cellulose forms a tighter, linear chain[4].

For the bulky benzyloxy-protected intermediate, Cellulose-based CSPs (e.g., Chiralcel OD-H or immobilized Chiralpak IB) consistently outperform Amylose-based CSPs. The tighter chiral cavities of cellulose provide superior steric discrimination for the rigid, protected molecule, resulting in higher resolution factors (Rs) and shorter run times[4][5].

Table 1: Comparative Enantioselective Performance of CSPs

ParameterCellulose-based CSP (e.g., OD-H)Amylose-based CSP (e.g., AD-H)Mechanistic Causality
Selectivity (α) 1.851.12Cellulose cavities sterically restrict the bulky benzyloxy group, enhancing chiral discrimination.
Resolution (Rs) > 2.5 (Baseline)< 1.0 (Co-elution)Stronger differential binding energies on cellulose lead to baseline separation.
Retention Time ~12.5 min~18.0 minAmylose's open structure causes non-specific, prolonged retention of the lipophilic analyte.
Peak Symmetry 1.1 (Excellent)1.6 (Tailing)Better mass transfer kinetics within the cellulose matrix.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST fails, the run is automatically aborted, preventing the generation of false-positive purity data[1].

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Composition: Hexane : Isopropanol : Diethylamine (DEA) (60:40:0.1, v/v/v)[5].

  • Causality for DEA: The intermediate contains a basic secondary amine. On silica-supported CSPs, free surface silanols act as weak acids, causing severe secondary ionic interactions and peak tailing. Adding 0.1% DEA competitively binds these silanols, ensuring sharp, symmetrical peaks and accurate integration[5][6].

  • Procedure: Mix 600 mL of HPLC-grade Hexane with 400 mL of Isopropanol. Add 1.0 mL of DEA. Degas via ultrasonication for 15 minutes.

Step 2: Sample Preparation
  • Diluent: Mobile phase.

  • Standard Solution: Dissolve 10 mg of racemic 2'-O-Benzyloxy-2-O-desmethylcarvedilol reference standard in 10 mL of diluent (1.0 mg/mL).

  • Test Sample: Prepare the (R)-(+) batch sample at 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter[1].

Step 3: Chromatographic Conditions
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm or 220 nm[1][5].

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (Internal Control)

Before analyzing the batch, inject the racemic standard. The system is only validated for use if:

  • Resolution (Rs) between (S)- and (R)-enantiomers is ≥ 1.5.

  • Tailing factor (Tf) for both peaks is ≤ 1.5[1].

  • Relative Standard Deviation (RSD) of peak areas for 5 replicate injections is ≤ 2.0%[1].

Validation_Workflow Start Method Development Opt Mobile Phase Optimization (Hexane/IPA/DEA) Start->Opt Val ICH Q2(R1) Validation Opt->Val Spec Specificity (Rs > 1.5) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Prec Precision (RSD < 2.0%) Val->Prec Rob Robustness (Flow/Temp) Val->Rob App Routine Purity Analysis Spec->App Lin->App Prec->App Rob->App

Step-by-step ICH method validation workflow for chiral HPLC.

Validation Data & Analytical Metrics

Following ICH Q2(R1) guidelines, the optimized cellulose-based method must be rigorously validated to prove it is fit for the quantitative determination of the (S)-enantiomer impurity in the (R)-(+) intermediate[1][3].

Table 2: ICH Method Validation Results Summary

Validation ParameterICH Acceptance CriterionExperimental ResultMethod Status
Specificity Baseline separation of enantiomersRs = 2.8 (No matrix interference)Pass
Linearity & Range R² > 0.999 over 25% to 150% of targetR² = 0.9998 (Range: 0.5 - 50 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mLPass
Method Precision (Repeatability) %RSD of 6 preparations ≤ 2.0%%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% - 100.6%Pass
Robustness Rs ≥ 1.5 with deliberate variationsRs ≥ 2.4 (Flow ±0.1 mL/min, Temp ±5°C)Pass

By strictly adhering to this validated, causality-driven framework, laboratories can guarantee the enantiomeric purity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, thereby safeguarding the stereochemical integrity of the final carvedilol API.

References

  • HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. Scientific Research Publishing (SCIRP). URL:[Link]

  • Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. ResearchGate. URL:[Link]

  • Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Semantic Scholar. URL:[Link]

  • Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology. URL:[Link]

  • Carvedilol-impurities. Pharmaffiliates. URL:[Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. URL:[Link]

  • Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. ResearchGate. URL:[Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol Reference Standards

Introduction: The Bedrock of Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is a highly purified and well-character...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is a highly purified and well-characterized compound that serves as a benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured. The integrity of all analytical data hinges on the quality of the reference standard used. Therefore, the analytical validation of a new reference standard is a critical process, governed by stringent regulatory expectations, to ensure its identity, purity, and potency are unequivocally established.

This guide provides an in-depth, comparative framework for the analytical validation of a new batch of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, a key impurity and derivative of Carvedilol. We will navigate the essential validation parameters, present detailed experimental protocols, and compare the results of a newly synthesized batch against established acceptance criteria. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust validation strategy for pharmaceutical reference standards.

The Subject of Our Scrutiny: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a significant related substance of Carvedilol, a widely used beta-blocker for treating cardiovascular diseases. Its presence and quantity must be carefully controlled to ensure the safety and efficacy of the final drug product. As such, a well-characterized reference standard is essential for the accurate monitoring of this impurity.

Chemical Structure:

  • Chemical Name: 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol

  • CAS Number: 72955-92-1[1]

  • Molecular Formula: C₃₀H₃₀N₂O₄[1]

  • Molecular Weight: 482.57 g/mol [1]

The Validation Workflow: A Step-by-Step Approach

The qualification of a new reference standard is a systematic process. The following diagram illustrates the typical workflow, from initial characterization to final certification.

Reference Standard Validation Workflow Figure 1: General Workflow for Reference Standard Qualification cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comprehensive Analytical Validation cluster_2 Phase 3: Certification and Release Synthesis_and_Purification Synthesis and Purification of New Batch Structural_Elucidation Structural Elucidation (NMR, MS, IR) Synthesis_and_Purification->Structural_Elucidation Preliminary_Purity Preliminary Purity Assessment (e.g., HPLC, TLC) Structural_Elucidation->Preliminary_Purity Identity_Confirmation Identity Confirmation vs. Established Standard Preliminary_Purity->Identity_Confirmation Purity_Determination Chromatographic Purity (HPLC) Identity_Confirmation->Purity_Determination Assay_Potency Assay (Potency) Determination Purity_Determination->Assay_Potency Residual_Solvents Residual Solvents (GC-HS) Assay_Potency->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Inorganic_Impurities Residue on Ignition / Sulfated Ash Water_Content->Inorganic_Impurities Data_Review Data Review and Comparison to Acceptance Criteria Inorganic_Impurities->Data_Review CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation Release Release as Qualified Reference Standard CoA_Generation->Release

Caption: A stepwise workflow for the qualification of a new reference standard.

Comparative Analysis: Newly Synthesized Batch vs. Acceptance Criteria

The core of this guide is the objective comparison of analytical data from a newly synthesized batch of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol against predefined acceptance criteria for a reference standard. These criteria are derived from international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4][5]

Analytical Test Method Acceptance Criteria Newly Synthesized Batch: Results Pass/Fail
Identity
Infrared Spectroscopy (IR)FT-IRConcordant with the reference spectrum of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.ConcordantPass
Mass Spectrometry (MS)ESI-MS[M+H]⁺ ion at m/z 483.22m/z 483.23Pass
¹H-NMR Spectroscopy¹H-NMR (400 MHz, DMSO-d₆)The spectrum conforms to the structure of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.ConformsPass
Purity
Chromatographic PurityRP-HPLC (UV at 240 nm)Purity ≥ 99.5% area99.8%Pass
No single impurity > 0.15%Largest single impurity: 0.08%Pass
Assay (Potency) RP-HPLC (vs. primary standard)99.0% - 101.0% (on as-is basis)99.7%Pass
Residual Solvents GC-HSMeets ICH Q3C limits for Class 2 and 3 solvents.Acetone: 150 ppm (Limit: 5000 ppm)Pass
Isopropanol: 200 ppm (Limit: 5000 ppm)Pass
Water Content Karl Fischer Titration≤ 0.5% w/w0.2% w/wPass
Residue on Ignition USP <281>≤ 0.1%0.05%Pass
Appearance Visual InspectionOff-white to pale yellow solidOff-white solidPass

Experimental Protocols: The How-To of Validation

Herein, we detail the step-by-step methodologies for the key experiments performed on the newly synthesized batch of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

Identity Confirmation

The identity of the new batch is unequivocally confirmed through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small amount of the sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

    • The spectrum is recorded from 4000 to 400 cm⁻¹.

    • The resulting spectrum is compared to a previously established reference spectrum. Key functional groups (e.g., O-H, N-H, C-O, aromatic C=C) should match in position and relative intensity.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

    • The solution is infused into an electrospray ionization (ESI) mass spectrometer.

    • The mass spectrum is acquired in positive ion mode.

    • The presence of the protonated molecular ion [M+H]⁺ at the expected m/z is confirmed.

  • ¹H-NMR Spectroscopy:

    • Approximately 5-10 mg of the sample is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • The ¹H-NMR spectrum is acquired on a 400 MHz or higher spectrometer.

    • The chemical shifts, coupling constants, and integration of the observed protons are analyzed and compared to the expected signals for the known chemical structure.

Purity and Assay Determination by RP-HPLC

A single, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often developed to determine both the purity and the assay of the reference standard.[6][7][8][9]

  • Chromatographic Conditions (Adapted from Carvedilol methods):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A / 40% B, hold for 25 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Purity Determination Protocol:

    • Sample Preparation: Prepare a solution of the new reference standard batch at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • System Suitability: Inject a standard solution multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Analysis: Inject the sample solution in duplicate.

    • Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks. Identify and quantify any individual impurities.

  • Assay (Potency) Protocol:

    • Standard Preparation: Accurately weigh and prepare a solution of a previously qualified primary reference standard at a concentration of 0.1 mg/mL.

    • Sample Preparation: Accurately weigh and prepare a solution of the new reference standard batch at the same concentration (0.1 mg/mL).

    • Analysis: Inject the standard and sample solutions in triplicate.

    • Calculation: The assay is calculated by comparing the average peak area of the sample to the average peak area of the primary standard, correcting for the known potency of the primary standard.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

This method quantifies any remaining solvents from the synthesis and purification process, following ICH Q3C guidelines.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Protocol:

    • Standard Preparation: Prepare a standard solution containing known amounts of the potential residual solvents in a suitable diluent (e.g., DMSO).

    • Sample Preparation: Accurately weigh a portion of the reference standard into a headspace vial and add the diluent.

    • Analysis: The vials are heated in the headspace autosampler, and the vapor phase is injected into the GC.

    • Quantification: The peak areas of the solvents in the sample are compared to those in the standard to determine their concentrations.

Water Content by Karl Fischer Titration

This is the standard method for determining the water content in a solid sample.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Protocol:

    • The titrator is standardized using a known amount of water.

    • A suitable amount of the reference standard is accurately weighed and added to the titration vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated and expressed as a weight/weight percentage.

Decision Making Based on Validation Results

The results from the analytical validation are critically reviewed. The "Pass/Fail" column in the comparison table is determined by whether the experimental results meet the predefined acceptance criteria.

Validation Decision Tree Figure 2: Decision Tree for Validation Results Start All Analytical Tests Performed Check_Results Do all results meet acceptance criteria? Start->Check_Results Pass Qualify and Release the Reference Standard Batch Check_Results->Pass Yes Fail Out of Specification (OOS) Result Identified Check_Results->Fail No Investigate Initiate OOS Investigation: - Check for lab errors - Re-test sample Fail->Investigate Check_Investigation Is the OOS confirmed? Investigate->Check_Investigation Lab_Error Invalidate initial result. Report re-test results. Check_Investigation->Lab_Error No (Lab Error) Confirmed_OOS Reject the batch. Investigate root cause (e.g., synthesis, purification). Check_Investigation->Confirmed_OOS Yes (Confirmed) Lab_Error->Check_Results

Caption: A decision-making flowchart for handling analytical validation results.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The analytical validation of a reference standard for (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a multi-faceted process that requires a deep understanding of analytical chemistry and regulatory requirements. As demonstrated in this guide, the process involves a suite of orthogonal analytical techniques to confirm the identity, purity, and potency of the material. By comparing the results of a newly synthesized batch against stringent, pre-defined acceptance criteria, we can confidently qualify the material for its intended use. This rigorous, evidence-based approach ensures the reliability of the reference standard, which in turn, underpins the quality and safety of the final pharmaceutical product.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][2]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link][10]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • WHO. (2018). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization. [Link]

  • Patel, D. A., et al. (2021). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Indian Journal of Pharmaceutical Sciences, 83(5), 934-945. [Link][7]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link][5]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. 2'-O-Benzyloxy-2-O-desmethyl Carvedilol. [Link][1]

  • SynZeal Research Pvt Ltd. Carvedilol O-Desmethyl O-Benzyl Impurity. [Link]

Sources

Validation

A Comparative Guide to Validating the Stereochemical Purity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

A Senior Application Scientist's Field-Proven Insights into Chiroptical and Chromatographic Methodologies In the landscape of pharmaceutical development, establishing and controlling the stereochemical identity of a drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Chiroptical and Chromatographic Methodologies

In the landscape of pharmaceutical development, establishing and controlling the stereochemical identity of a drug substance is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy.[1][2][3] For carvedilol, a non-selective β-adrenergic antagonist with α1-blocking activity, the pharmacological activity is predominantly associated with the S(-)-enantiomer, while both enantiomers contribute to the α1-blocking effect.[4][5][6] Consequently, for derivatives like (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, a precise and robust analytical methodology for confirming its stereochemical purity is paramount.

This guide provides an in-depth comparison of two powerful techniques for this purpose: Circular Dichroism (CD) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for your analytical workflow.

The Significance of Stereochemical Purity in Carvedilol Derivatives

Carvedilol is administered as a racemic mixture.[5] However, the two enantiomers exhibit different pharmacological profiles and pharmacokinetic properties.[5][6][7] The S(-)-enantiomer is a potent β-blocker, whereas the R(+)-enantiomer has significantly weaker β-blocking activity.[4][5] Both enantiomers possess comparable α1-adrenergic blocking activity.[4][8] This stereoselectivity underscores the critical need for methods that can accurately quantify the enantiomeric composition of carvedilol and its derivatives. The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the characterization and control of stereoisomers in drug substances and products.[1][2][9]

Principle-Driven Validation Using Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10][11] This differential absorption, or CD signal, provides a unique spectral fingerprint of a molecule's three-dimensional structure.[11] For a molecule like (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, the presence of a chiral center will give rise to a characteristic CD spectrum, the intensity of which is directly proportional to its concentration and enantiomeric excess (ee).

Experimental Protocol: CD Spectroscopy for Stereochemical Purity

This protocol outlines a self-validating system for determining the enantiomeric purity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol.

1. Instrumentation and Sample Preparation:

  • Instrument: A calibrated circular dichroism spectrometer capable of measurements in the far-UV (190-250 nm) and near-UV (250-350 nm) regions.

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. Methanol or acetonitrile are often suitable choices. The solvent itself should be achiral.

  • Reference Standards: Obtain highly purified samples of both (R)-(+)- and S(-)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. The enantiomeric purity of these standards should be independently verified (e.g., by chiral HPLC).

  • Sample Preparation:

    • Prepare a stock solution of the (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol test sample at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by mixing known proportions of the (R)-(+)- and S(-)-enantiomer stock solutions to create samples with varying enantiomeric excess (e.g., 100% R, 75% R, 50% R/50% S, 25% R, 100% S).

2. Data Acquisition:

  • Wavelength Scan: Record the CD spectra of the solvent blank, the pure (R)-(+)- and S(-)-enantiomer standards, and the test sample over a suitable wavelength range (e.g., 200-400 nm). The spectra of the two pure enantiomers should be mirror images of each other.

  • Instrument Parameters: Optimize parameters such as bandwidth, scanning speed, and time constant to achieve a good signal-to-noise ratio.

3. Data Analysis and Interpretation:

  • Identify Key Wavelengths: Identify the wavelengths of maximum positive and negative Cotton effects (peaks and troughs) in the CD spectra of the pure enantiomers.

  • Calibration Curve: At a selected wavelength of maximum dichroism, plot the CD signal (in millidegrees) against the known enantiomeric excess of the calibration standards. A linear relationship should be observed.[12][13]

  • Quantify Enantiomeric Purity: Measure the CD signal of the test sample at the same wavelength and use the calibration curve to determine its enantiomeric excess.

Causality Behind Experimental Choices:
  • Why use both far- and near-UV regions? Different electronic transitions contribute to the CD spectrum in different regions. Scanning a broad range provides a more complete chiroptical fingerprint and increases the chances of finding a strong, well-defined Cotton effect for quantification.

  • Why is a self-validating system crucial? The linearity of the calibration curve, with a high correlation coefficient (e.g., R² > 0.99), provides internal validation of the method's accuracy and precision for determining enantiomeric excess.[14]

Visualizing the CD Workflow:

CD_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare Test Sample (Known Concentration) Acquire_Spectra Record CD Spectra (200-400 nm) Prep_Sample->Acquire_Spectra Prep_Standards Prepare Calibration Standards (Varying %ee) Prep_Standards->Acquire_Spectra Identify_Lambda Identify Wavelength of Maximum Dichroism Acquire_Spectra->Identify_Lambda Plot_Calibration Plot Calibration Curve (CD Signal vs. %ee) Identify_Lambda->Plot_Calibration Determine_ee Determine %ee of Test Sample Plot_Calibration->Determine_ee

Caption: Workflow for stereochemical purity validation using Circular Dichroism.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[15][16][17][18] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Stereochemical Purity

This protocol provides a robust framework for validating the stereochemical purity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol using chiral HPLC.

1. Method Development and Optimization:

  • Column Selection: Screen various chiral stationary phases to achieve baseline separation of the (R)-(+)- and S(-)-enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for carvedilol and its analogs.[16][17]

  • Mobile Phase Optimization: Systematically vary the composition of the mobile phase (e.g., ratios of hexane/isopropanol or other suitable solvents) and additives (e.g., diethylamine) to optimize resolution, peak shape, and analysis time.[16][18]

  • Detection: Utilize a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 240 nm for carvedilol).

2. System Suitability:

  • Before sample analysis, inject a solution containing both enantiomers (a racemic mixture is ideal) to verify system suitability.

  • Key Parameters:

    • Resolution (Rs): Should be ≥ 1.5 to ensure baseline separation.

    • Tailing Factor (T): Should be ≤ 2.0 for symmetrical peaks.

    • Theoretical Plates (N): A high number indicates column efficiency.

3. Validation and Quantification:

  • Linearity: Prepare a series of solutions of the (R)-(+)-enantiomer at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration to establish a linear calibration curve.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the S(-)-enantiomer (the impurity) that can be reliably detected and quantified.

  • Accuracy and Precision: Analyze samples with known amounts of the S(-)-enantiomer spiked into the (R)-(+)-enantiomer to assess the method's accuracy (recovery) and precision (repeatability).

  • Sample Analysis: Inject the test sample of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol and integrate the peak areas for both enantiomers. Calculate the percentage of each enantiomer to determine the stereochemical purity.

Causality Behind Experimental Choices:
  • Why is system suitability critical? It provides a daily check on the performance of the chromatographic system, ensuring that the separation is adequate for reliable quantification before analyzing any samples.

  • Why is a full method validation necessary? Following ICH guidelines for method validation (specificity, linearity, accuracy, precision, LOD, LOQ) provides documented evidence that the analytical method is suitable for its intended purpose.[17]

Visualizing the Chiral HPLC Workflow:

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Select_Column Select Chiral Stationary Phase Optimize_Mobile Optimize Mobile Phase Select_Column->Optimize_Mobile System_Suitability System Suitability (Rs, T, N) Optimize_Mobile->System_Suitability Validate_Method Full Method Validation (Linearity, Accuracy, etc.) System_Suitability->Validate_Method Inject_Sample Inject Test Sample Validate_Method->Inject_Sample Quantify_Purity Quantify Stereochemical Purity Inject_Sample->Quantify_Purity

Caption: Workflow for stereochemical purity validation using Chiral HPLC.

Comparative Analysis: CD Spectroscopy vs. Chiral HPLC

FeatureCircular Dichroism (CD) SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)
Principle Differential absorption of circularly polarized light.[10][11]Differential interaction with a chiral stationary phase.[15][16]
Primary Output CD spectrum (ellipticity vs. wavelength).Chromatogram (detector response vs. time).
Quantification Based on the intensity of the CD signal at a specific wavelength.Based on the integrated peak area.
Speed Rapid analysis (typically a few minutes per sample).[19]Longer analysis time per sample due to chromatographic separation.
Sample Throughput High.Lower.
Sensitivity Generally lower than HPLC for detecting trace enantiomeric impurities.High sensitivity, capable of detecting very low levels of the undesired enantiomer.
Method Development Relatively straightforward, primarily involves solvent selection.Can be more complex and time-consuming, requiring screening of columns and mobile phases.[20]
Destructive? Non-destructive.[19]Non-destructive (sample can be collected post-detection).
Regulatory Acceptance Well-established for structural characterization and can be used for purity assessment.[19]The "gold standard" and a widely accepted method for enantiomeric purity determination by regulatory agencies.[1][9]

Conclusion: A Synergistic Approach

For the rigorous validation of the stereochemical purity of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol, both Circular Dichroism and Chiral HPLC offer unique advantages. CD spectroscopy provides a rapid, non-destructive method for confirming the absolute configuration and for high-throughput screening. Its strength lies in providing a holistic chiroptical fingerprint of the molecule.

Chiral HPLC, on the other hand, excels in its ability to physically separate the enantiomers, offering unparalleled sensitivity and accuracy for quantifying the enantiomeric excess. It is the definitive method for regulatory submissions requiring precise impurity profiling.

In a comprehensive drug development program, these techniques should be viewed as complementary. CD spectroscopy can be employed for initial screening and confirmation of stereochemical identity, while a fully validated chiral HPLC method should be the cornerstone for final product release and stability testing, ensuring the delivery of a safe and effective drug substance to the patient.

References

  • Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. ResearchGate. Available at: [Link]

  • Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology. Available at: [Link]

  • CD Spectroscopy in Biopharma: Principles & Applications. Creative Biostructure. Available at: [Link]

  • Pharmaceutical Applications of Circular Dichroism for Nanomaterial's. Medwin Publishers. Available at: [Link]

  • HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. SCIRP. Available at: [Link]

  • Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. ResearchGate. Available at: [Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Available at: [Link]

  • Circular Dichroism Principles And Applications. CLaME. Available at: [Link]

  • Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. YouTube. Available at: [Link]

  • Validation of a method using an achiral liquid chromatography sorbent and a circular dichroism detector. Analysis of the efaroxan enantiomers. PubMed. Available at: [Link]

  • Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. Available at: [Link]

  • Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. PubMed. Available at: [Link]

  • Determination of Enantiomeric Excess Using the Ultraviolet—Circular Dichroism and the High-Performance Liquid Chromatography—Circular Dichroism Methods. ResearchGate. Available at: [Link]

  • Structure of carvedilol and its antioxidant metabolites (IUPAC numbering used and stereocenter indicated by *).. ResearchGate. Available at: [Link]

  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society. Available at: [Link]

  • Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • The chemical structure of carvedilol. The asterix denote the chiral center.. ResearchGate. Available at: [Link]

  • FDA Development of new stereoisomeric drugs. ECA Academy. Available at: [Link]

  • Guidance for Industry #169 - Drug Substance. FDA. Available at: [Link]

  • SYNTHESIS AND CHIRAL SEPARATION OF NEW BENZYLOXY ANALOGUES OF TWO SK CHANNEL-BLOCKING ALKALOIDS: NML AND AG525. ORBi. Available at: [Link]

  • Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry. Available at: [Link]

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. Available at: [Link]

  • Questions and Answers on Current Good Manufacturing Practice Requirements | Control of Components and Drug Product Containers and Closures. FDA. Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

  • Deuterium labelling to extract local stereochemical information by VCD spectroscopy in the C–D stretching region. huscap. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. Available at: [Link]

  • Expanding chiral metamaterials for retrieving fingerprints via vibrational circular dichroism. Electrical and Computer Engineering. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex pharmaceutical reference standards and impurities requires more than just a cursory glance at a Safety Data Sheet (SDS). (R)-(+)-2'-O-Benzyloxy-2-O-des...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical reference standards and impurities requires more than just a cursory glance at a Safety Data Sheet (SDS). (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (CAS: 1217688-35-1)[1] is a highly specific, enantiomerically pure chiral impurity of the beta-blocker carvedilol, utilized primarily in advanced drug development and analytical validation[2].

Because this compound features a bulky carbazole ring, multiple ether linkages, and a secondary amine, its disposal cannot be treated as generic laboratory waste. Improper disposal risks severe aquatic toxicity and regulatory non-compliance[3][4].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical & Hazard Profiling

To execute a proper disposal plan, we must first understand the molecular behavior of the waste. You cannot safely dispose of what you do not chemically understand.

Property / FeatureData / ClassificationOperational Implication
Molecular Formula C30H30N2O4[2]Non-halogenated organic compound; suitable for standard organic incineration.
Molecular Weight 482.57 g/mol [2]Heavy, bulky molecule; prone to generating fine, persistent dust if dried.
Solubility Highly lipophilic, low aqueous solubility[4]Zero-Drain Policy: Will bioaccumulate and persist in aquatic environments.
Chemical Reactivity Contains ether and amine groupsIncompatible with strong oxidizing agents (peroxide risk) and strong acids (exothermic)[3][4].
Regulatory Status R&D Exemption (40 CFR § 720)[3]Health risks not fully determined; treat as a high-hazard pharmaceutical API.
Causality of Hazards: Structure to Risk

The structural features of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol dictate specific handling and disposal requirements. The diagram below illustrates the mechanistic relationship between the molecule's functional groups and the required safety protocols.

HazardLogic Comp Structural Features N1 Carbazole & Benzyloxy Rings Comp->N1 N2 Ether Linkages Comp->N2 N3 Secondary Amine Comp->N3 H1 High Lipophilicity (Aquatic Toxicity) N1->H1 H2 Peroxide Formation Risk (with oxidizers) N2->H2 H3 Exothermic Reactivity (with strong acids) N3->H3 M1 Zero-Drain Policy Incineration Only H1->M1 M2 Store Away from Oxidizing Agents H2->M2 M3 Segregate from Acidic Waste H3->M3

Caption: Logical relationship between the chemical structure of the carvedilol derivative and required safety mitigations.

Standard Operating Procedure: Waste Segregation & Containment

Because this compound is highly toxic to aquatic life with long-lasting effects[3][4], it must be captured entirely within the laboratory's hazardous waste stream.

Step 1: Stream Identification

  • Solid Waste: Contaminated PPE (gloves, masks), weighing boats, and empty vials must be classified as Solid Hazardous Pharmaceutical Waste.

  • Liquid Waste: Solutions containing this standard (e.g., HPLC mobile phases, extraction solvents) must be routed to the Non-Halogenated Organic Solvent waste stream, provided no halogenated solvents (like Chloroform or DCM) were used in the assay.

Step 2: Primary Containment

  • Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Scientific Rationale: Amber glass prevents UV-induced degradation of the ether linkages into reactive radical species during storage, while HDPE provides excellent chemical resistance against the organic solvents typically used to dissolve this standard.

Step 3: Secondary Containment & Labeling

  • Place the primary container in a secondary spill tray.

  • Label strictly according to US EPA guidelines (40 CFR 261.3)[3]: "Hazardous Waste - Toxic to Aquatic Life - Contains Carvedilol Derivatives."

High-Temperature Incineration (HTI) Workflow

The only scientifically sound and legally compliant method for the final destruction of (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is High-Temperature Incineration (HTI) at an approved waste disposal plant[3]. Landfilling is strictly prohibited due to soil mobility and groundwater contamination risks[4].

G A Waste Generation (R)-(+)-2'-O-Benzyloxy... B Solid/Liquid Segregation (Non-Halogenated) A->B C Primary Containment (HDPE / Amber Glass) B->C D Secondary Containment & EPA Labeling C->D E Satellite Accumulation Area (Temp < 25°C) D->E F RCRA-Permitted Transport (Manifest Required) E->F G High-Temperature Incineration (>1000°C) F->G

Caption: End-to-end laboratory waste management workflow for hazardous pharmaceutical intermediates.

Why HTI? Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the robust carbazole ring system and the benzyloxy ether bonds. This process converts the complex C30H30N2O4 molecule entirely into simple, non-toxic oxides (Carbon dioxide, water vapor, and Nitrogen oxides)[4], preventing any biologically active fragments from entering the ecosystem.

Emergency Protocol: Spill Response & Decontamination

In the event of a spill (powder or solution), immediate and calculated action is required to prevent aerosolization and environmental release.

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Don Appropriate PPE: Nitrile gloves (double-gloved), safety goggles (compliant with 29 CFR 1910.133), and an N95 or P100 particulate respirator if dust is present[4].

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping generates inhalable dust. Gently cover the powder with damp paper towels or an inert, wet absorbent material (e.g., sand or vermiculite) to suppress aerosolization[3].

  • Containment (Liquid Spill): Surround the spill with inert chemical absorbents. Do not use combustible materials like sawdust, as the compound's ether groups combined with solvent may present a localized fire hazard.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a mixture of water and a mild laboratory detergent, followed by an alcohol wipe (isopropanol) to remove lipophilic residues. Dispose of all cleaning materials as hazardous waste.

References

  • Pharmaffiliates. (n.d.). Carvedilol-impurities: (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol. Retrieved April 4, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Advanced Laboratory Safety and Operational Guide: Handling (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a critical chiral intermediate utilized in the synthesis of carv...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a critical chiral intermediate utilized in the synthesis of carvedilol and related beta-adrenergic blocking agents. Handling this compound requires stringent, self-validating safety protocols because it inherits severe pharmacological and environmental hazards from its parent scaffold. This guide provides drug development professionals with the causality-driven operational and disposal plans necessary to maintain uncompromising scientific integrity and laboratory safety.

Causality-Driven Risk Assessment

Standard PPE is insufficient for handling potent beta-blocker intermediates. Understanding the "why" behind the safety protocols is the first step in risk mitigation:

  • Pharmacological Potency: As a potent pharmacologically active material, inadvertent exposure (via inhalation or dermal absorption) can trigger 1, including bradycardia and hypotension, and may cause damage to organs such as the liver and spleen over repeated exposures[1].

  • Combustible Dust Hazard: The physical properties of this solid indicate that fine dust dispersed in the air in sufficient concentrations acts as a 1. Electrostatic discharge can ignite these clouds, causing secondary explosions[1][2].

  • Aquatic Toxicity: The addition of the lipophilic benzyl ether group exacerbates the compound's environmental persistence. It is strictly classified under GHS as3[4][3].

Personal Protective Equipment (PPE) Matrix

The following matrix outlines the required PPE systems based on operational risk. Every piece of equipment must be inspected prior to use to ensure a self-validating barrier against exposure[4][5].

Task / Exposure RiskRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Routine Weighing (<1g) N95 or P100 Particulate RespiratorDouble Nitrile (EN 374 compliant)Tightly fitting safety goggles (EN 166)Flame-resistant lab coat
Bulk Transfer / Synthesis Full-face respirator with P100/HEPA filtersHeavy-duty Nitrile or NeopreneFull face shield over gogglesImpervious Tyvek suit
Spill Cleanup Self-Contained Breathing Apparatus (SCBA)Double Nitrile, extended cuffFull face respiratorChemical-resistant suit

Step-by-Step Operational Workflows

To ensure scientific integrity and operator safety, every protocol must be executed with an understanding of the underlying causality.

Protocol A: Safe Weighing and Transfer
  • Engineering Controls: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Causality: General room ventilation is inadequate for preventing the .

  • Static Mitigation: Utilize an anti-static bar or zero-stat gun on the balance and spatulas. Causality: Eliminating static charge prevents the fine powder from aerosolizing, sticking to gloves, or4[1][4].

  • Transfer Mechanics: Use 4[4]. Weigh the material directly into a pre-tared, sealable glass vial rather than an open polystyrene weigh boat.

  • Primary Decontamination: Wipe down the exterior of the sealed vial with 70% isopropanol before removing it from the containment hood. Wash hands immediately after removing the outer layer of gloves[3][5].

Protocol B: Spill Response and Containment
  • Evacuation & Isolation: Immediately halt operations, alert nearby personnel, and evacuate the immediate area. Do not touch the spilled material without upgrading PPE[1][6].

  • Respiratory Upgrade: Don a full-face respirator or SCBA if the spill occurred outside of an engineering control.

  • Wet Containment (Crucial Step): Never dry sweep the powder. Dry sweeping aerosolizes the potent API. Instead, gently cover the spill with 2 or a surfactant solution to suppress dust generation[1][2].

  • Collection: Use non-sparking tools to scoop the wet material and the absorbent pads into a heavy-duty, sealable hazardous waste container[4].

  • Surface Decontamination: Wash the affected area thoroughly with a suitable detergent and water. Collect all wash water; it must not enter the municipal drain system.

Disposal and Environmental Logistics

Due to the H411 (Aquatic Toxicity) classification, any release into the environment is strictly prohibited[3][5].

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in tightly sealed containers. Dispose of these materials via 4 at a licensed chemical destruction facility[4].

  • Liquid Waste: Reaction mother liquors and decontamination washings must never be discharged into sinks or drains[1]. Collect them in dedicated, clearly labeled organic waste carboys.

  • Contaminated Packaging: Empty containers must not be reused. They should be 5 (with the rinsate collected as hazardous waste), punctured to render them unusable, and sent for controlled incineration[4][5].

Process Visualization

G A Pre-Operation: Risk Assessment B Engineering Controls: Fume Hood / Glove Box A->B C PPE Verification: Respirator, Double Nitrile, Goggles B->C D Execution: Weighing & Transfer C->D E Normal Completion: Decontamination D->E Success F Accidental Spill: Wet Containment Protocol D->F Spill/Exposure G Waste Segregation: Solid / Liquid / Sharps E->G F->G H Final Disposal: Licensed Incineration (H411) G->H

Workflow for handling potent pharmaceutical intermediates, from risk assessment to H411-compliant disposal.

References

  • MSDS Digital. SAFETY DATA SHEET - Carvedilol Phosphate Hemihydrate. Available at: [Link]

Sources

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